3-(pyrrolidin-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-pyrrolidin-2-yl-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-2-6(8-4-1)7-3-5-9-10-7/h3,5-6,8H,1-2,4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSGZEFYVKSBLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Tautomerism in 3-(pyrrolidin-2-yl)-1H-pyrazole Structures
[1]
Executive Summary
The 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold represents a privileged pharmacophore in kinase inhibitor design, particularly for ATP-competitive "hinge binders."[1] Its physicochemical behavior is dominated by annular tautomerism —the rapid migration of a proton between the pyrazole nitrogen atoms (N1 and N2).
Unlike simple alkyl-pyrazoles, the 3-(pyrrolidin-2-yl) moiety introduces a chiral, basic secondary amine capable of forming a stable Intramolecular Hydrogen Bond (IMHB) . This interaction creates a "molecular lock," significantly shifting the equilibrium toward the 3-substituted tautomer (3-isomer) over the 5-isomer in non-polar environments and the solid state. Understanding this preference is critical for structure-based drug design (SBDD), as the tautomeric state dictates the donor/acceptor motif presented to the biological target.
Part 1: Mechanistic Underpinnings[1]
The Tautomeric Equilibrium
In solution, 3-(pyrrolidin-2-yl)-1H-pyrazole exists in dynamic equilibrium between two annular tautomers. While often drawn interchangeably, these forms possess distinct electronic surfaces and dipole moments.[1]
-
Tautomer A (3-isomer): The pyrrolidine ring is attached at position 3 relative to the protonated nitrogen (N1). The adjacent nitrogen (N2) has a lone pair.[2]
-
Tautomer B (5-isomer): The proton migrates to the other nitrogen. The pyrrolidine is now effectively at position 5 relative to the new N1.
The "Pyrrolidine Lock" Mechanism
The driving force in this specific scaffold is the capacity for a 5-membered or 6-membered pseudo-ring formation via intramolecular hydrogen bonding.
-
Neutral State: The pyrrolidine NH acts as a hydrogen bond donor. The pyrazole N2 (with a lone pair) acts as an acceptor. This interaction stabilizes the 3-isomer , as the 5-isomer would place the protonated N1 adjacent to the pyrrolidine, creating steric repulsion and removing the acceptor site.
-
Protonated State (Physiological pH): At pH < 9, the pyrrolidine nitrogen is protonated (
). This ammonium species forms a strong charge-assisted hydrogen bond with the pyrazole N2 lone pair, exclusively locking the molecule into the 3-isomer .
Figure 1: Tautomeric equilibrium heavily biased toward the 3-isomer due to intramolecular stabilization.[1]
Part 2: Analytical Workflows & Protocols
Distinguishing tautomers requires techniques that operate faster than the proton exchange rate or stabilize the equilibrium.
NMR Spectroscopy Protocol
Standard
Objective: Determine dominant tautomer (
Step-by-Step Methodology:
-
Sample Preparation: Dissolve ~5 mg of compound in 0.6 mL of CDCl
(non-polar, preserves IMHB) and a separate sample in DMSO- (polar, disrupts IMHB). -
Variable Temperature (VT) NMR: Cool the CDCl
sample to -40°C or lower. This slows the proton exchange rate ( ) below the chemical shift time scale ( ). -
N-HMBC Experiment:
-
This is the gold standard. Run a gradient-selected
HMBC. -
Diagnostic Signals:
-
Pyridine-like N (N2):
ppm (high field shift if H-bonded). -
Pyrrole-like N (NH):
ppm.
-
-
Interpretation: If the pyrrolidine protons show strong coupling to the pyridine-like nitrogen (N2), the substituent is at position 3. If they couple to the protonated nitrogen (NH), it is the 5-isomer.
-
X-Ray Crystallography
In the solid state, the tautomeric preference is frozen. 3-(pyrrolidin-2-yl)pyrazoles typically crystallize as the 3-isomer forming dimers or catemers.
Self-Validating Check:
-
Look for the
distance. A distance confirms the "closed" conformation and the 3-tautomer assignment.[1]
Data Summary Table
| Parameter | 3-Isomer (Dominant) | 5-Isomer (Minor) |
| Structure | Pyrrolidine at C3; H on N1 | Pyrrolidine at C5; H on N1 |
| N2 Character | Pyridine-like (Acceptor) | Pyrrole-like (Donor/Protonated) |
| IMHB Capacity | High (Pyr-NH | None (Steric clash with N1-H) |
| C3 | C5 | |
| Preferred Solvent | Non-polar (CDCl | Polar H-bond acceptors (DMSO) |
Part 3: Implications for Drug Discovery
Kinase Hinge Binding
Kinase inhibitors often utilize the pyrazole motif to bind to the ATP hinge region. The tautomeric state determines the H-bond donor/acceptor pattern.
-
Design Rule: If your co-crystal structure requires the pyrazole to present a donor-acceptor motif (e.g., to bind Glu/Leu in the hinge), you must ensure the 3-(pyrrolidin-2-yl) substituent does not sterically or electronically force the "wrong" tautomer.
-
Optimization: Rigidifying the pyrrolidine (e.g., bridging) can permanently lock the IMHB, reducing the entropic penalty of binding.
Decision Workflow for Scaffold Optimization
Figure 2: Analytical workflow for determining tautomeric preference in pyrazole-pyrrolidine scaffolds.
References
-
Alkorta, I., et al. (2019).[1][2][3] Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH). Available at: [Link]
-
Claramunt, R. M., et al. (2006).[1] The use of NMR spectroscopy to study tautomerism. Bohrium. Available at: [Link]
-
Silva, V. L. M., et al. (2019).[1] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (NIH). Available at: [Link]
-
Silverman, R. B., et al. (2014).[1] Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. National Institutes of Health (NIH). Available at: [Link]
-
Hansen, P. E., et al. (2011). Reactions and Tautomeric Behavior of 1-(2-Pyridinyl)-1H-pyrazol-5-ols. Heterocycles. Available at: [Link]
Sources
- 1. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 3-(pyrrolidin-2-yl)-1H-pyrazole in Aqueous Buffers
Technical Guide & Protocol for Physicochemical Characterization
Executive Summary
The compound 3-(pyrrolidin-2-yl)-1H-pyrazole represents a class of amphoteric, nitrogen-rich heterocycles frequently utilized as fragment-based leads in kinase inhibitor discovery. Its solubility profile is non-linear and strictly pH-dependent, governed by the ionization states of the basic pyrrolidine secondary amine and the amphoteric pyrazole ring.
This guide provides a definitive technical framework for characterizing the solubility of this compound. Unlike simple lipophilic molecules, the solubility of 3-(pyrrolidin-2-yl)-1H-pyrazole is driven by a cationic-to-neutral transition in the physiological pH range. Accurate profiling requires a protocol that accounts for supersaturation risks, buffer catalysis, and specific ionization windows.
Physicochemical Characterization & Theoretical Profile[1]
Before initiating wet-lab experiments, one must understand the ionization species that dictate solubility. 3-(pyrrolidin-2-yl)-1H-pyrazole contains three ionizable centers, but only two are relevant in the aqueous buffer range (pH 1.0 – 12.0).
Ionization Centers & pKa Prediction
| Moiety | Type | Estimated pKa | Role in Solubility |
| Pyrrolidine Nitrogen | Secondary Amine (Base) | ~9.8 – 10.5 | Primary Solubilizer. Protonated at physiological pH, conferring high solubility. |
| Pyrazole N-2 | Pyridine-like Nitrogen (Base) | ~2.5 | Acidic Solubilizer. Protonates only at very low pH (< 2.0). |
| Pyrazole N-1 | Pyrrole-like Nitrogen (Acid) | ~14.0 | Negligible. Deprotonation requires extreme basicity, rarely relevant for aqueous buffers. |
Theoretical Solubility Curve (The "U" Shape)
The solubility profile follows a classic weak base titration curve but is modified by the pyrazole's polarity.
-
pH 1.2 – 8.0: The molecule exists predominantly as a monocation (Pyrrolidine-NH2
). Solubility is expected to be High (>10 mg/mL). -
pH 9.0 – 11.0: The pyrrolidine deprotonates to its neutral form. This is the Critical Precipitation Zone . Solubility will drop to its intrinsic value (
). -
pH > 12.0: The molecule is neutral. Solubility is limited to
, likely in the range of 0.1 – 1.0 mg/mL due to the small, polar nature of the scaffold.
Experimental Strategy: The "Golden Standard" Protocol
To generate a robust solubility profile, we utilize the Thermodynamic Equilibrium Method (Shake-Flask) rather than Kinetic Solubility (DMSO precipitation), as the latter often overestimates solubility due to supersaturation stability in pyrrolidine derivatives.
Buffer Selection (Critical)
Standard phosphate buffers are insufficient due to their poor buffering capacity above pH 8.0. We employ a Universal Buffer System to maintain constant ionic strength across the profiling range.
-
Recommended System: Britton-Robinson Buffer (Acetate/Phosphate/Borate).
-
Ionic Strength: Adjusted to 0.15 M with KCl to mimic physiological conditions.
Workflow Diagram
The following diagram outlines the decision logic and experimental flow for the solubility assay.
Caption: Thermodynamic solubility workflow ensuring saturation and pH integrity.
Detailed Experimental Protocol
Phase 1: Preparation
-
Compound Requirement: Weigh approximately 5 mg of compound per pH point (Total ~30-40 mg).
-
Buffer Setup: Prepare Britton-Robinson buffer stock (0.04 M Phosphoric acid, 0.04 M Acetic acid, 0.04 M Boric acid). Titrate aliquots with 0.2 M NaOH to achieve target pH values: 1.2, 4.5, 6.8, 7.4, 9.0, 10.5 .
-
Vessel: Use 1.5 mL Eppendorf LoBind tubes to minimize non-specific binding of the pyrrolidine ring to plastic.
Phase 2: Equilibration (Shake-Flask)
-
Add 500 µL of buffer to each tube.
-
Add compound in small increments until undissolved solid remains visible (saturation). Note: At pH 1.2, you may need significantly more compound due to high solubility.
-
Place tubes on an orbital shaker (500 rpm) at 25°C ± 1°C for 24 hours .
-
Self-Validating Step: After 24 hours, visually inspect. If a tube is clear, the solution is NOT saturated. Add more solid and shake for another 24 hours.
Phase 3: Processing & Analysis
-
pH Drift Check: Before filtration, measure the pH of the supernatant. Basic amines can shift the buffer pH upwards. Record the final pH, as this is the value used for plotting.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PVDF membrane . Avoid Nylon filters as they can bind nitrogenous heterocycles.
-
Quantification: Dilute the filtrate (e.g., 1:100) in mobile phase and analyze via HPLC-UV (Detection @ 254 nm for the pyrazole ring).
Data Analysis & Interpretation
Expected Results Template
Use the table below to structure your data. The "Comment" section is crucial for noting salt formation or hydrogel formation (common with pyrrolidines).
| Target pH | Final pH (Measured) | Solubility (mg/mL) | Species Dominant | Comment |
| 1.2 | 1.3 | > 50.0 (High) | Dication / Monocation | Likely fully soluble; difficult to saturate. |
| 4.5 | 4.6 | > 20.0 (High) | Monocation | Stable region.[1] |
| 7.4 | 7.5 | ~ 5.0 - 15.0 | Monocation / Neutral mix | Biologically relevant window. |
| 9.0 | 9.2 | < 1.0 (Dropping) | Neutral / Monocation | Transition zone. |
| 10.5 | 10.6 | < 0.5 (Intrinsic) | Neutral | Intrinsic Solubility ( |
Mathematical Fitting
To determine the Intrinsic Solubility (
-
S: Measured solubility at a specific pH.
- : Intrinsic solubility (solubility of the neutral species).
-
pKa: The pKa of the pyrrolidine nitrogen.
Common Pitfalls & Troubleshooting
-
The "Oiling Out" Phenomenon:
-
Observation: At high pH, the compound forms a sticky oil droplet instead of a crystalline solid.
-
Cause: The melting point of the neutral species may be depressed by water (lyotropic effect).
-
Solution: Report as "Liquid-Liquid Phase Separation (LLPS)" rather than solubility. This is a valid physical state for formulation.
-
-
Filter Adsorption:
-
Risk: The pyrazole ring can interact with cellulose membranes.
-
Validation: Run a recovery standard (known concentration) through the filter to calculate % recovery. If <95%, switch to PTFE or centrifugation-only methods.
-
-
Buffer Catalysis:
-
Risk: Phosphate buffers can sometimes catalyze degradation of specific heterocycles over long incubation.
-
Validation: Check HPLC chromatograms for degradation peaks (extra peaks not present in the t=0 standard).
-
References
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive text on pH-dependent solubility profiling).
-
Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 383-396. Link
-
Box, K. J., & Comer, J. E. (2008). "Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class." Current Drug Metabolism, 9(9), 869-878. Link
-
Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Scaffold Quality." Chemical Research in Toxicology, 24(9), 1420–1456. Link
Sources
Technical Whitepaper: Pyrazole-Pyrrolidine Hybrid Scaffolds in Drug Discovery
Executive Summary
The hybridization of pharmacophores is a cornerstone strategy in modern medicinal chemistry to overcome multi-drug resistance (MDR) and improve target selectivity. This guide analyzes the pyrazole-pyrrolidine hybrid , a privileged scaffold that synergizes the bio-isosteric versatility of pyrazoles with the stereochemical rigidity of pyrrolidines.
This class of compounds has emerged as a dominant force in oncology, particularly as MDM2-p53 interaction inhibitors , and in infectious disease management as potent antitubercular and antimicrobial agents . This whitepaper provides a rigorous technical breakdown of their synthesis via 1,3-dipolar cycloaddition, their mechanistic impact on cellular pathways, and critical Structure-Activity Relationship (SAR) data for lead optimization.
Chemical Architecture & Rationale
The therapeutic potency of this hybrid stems from the complementary physicochemical properties of its two core heterocycles:
-
The Pyrazole Unit: Acts as a hydrogen bond donor/acceptor, mimicking peptide bonds and enhancing solubility. It frequently targets kinase ATP-binding pockets (e.g., CDK, EGFR).
-
The Pyrrolidine Ring: Provides a rigid sp3-rich core that directs substituents into specific 3D vectors, crucial for disrupting protein-protein interactions (PPIs) like p53-MDM2.
Structural Classification
-
Spiro-Fused Hybrids: The pyrrolidine ring shares a single carbon atom (spiro-center) with another ring (often oxindole), creating a rigid, orthogonal structure.
-
Linked Hybrids: The pyrazole and pyrrolidine rings are connected via a flexible linker (amide, alkyl, or hydrazide).
-
Primary Application: Antimicrobial and Antitubercular agents (Enzyme inhibition).[4]
-
Synthetic Strategies: The 1,3-Dipolar Cycloaddition
The most authoritative method for constructing the spiro-pyrrolidine core is the multicomponent 1,3-dipolar cycloaddition . This reaction is favored for its high regio- and stereoselectivity and "green" chemistry potential.
Reaction Mechanism (DOT Visualization)
The following diagram illustrates the formation of the azomethine ylide dipole and its subsequent [3+2] cycloaddition with a dipolarophile.
Caption: Mechanism of 1,3-dipolar cycloaddition generating the spiro-pyrrolidine core from azomethine ylides and olefinic dipolarophiles.
Standard Operating Procedure (SOP): One-Pot Synthesis
Objective: Synthesis of a spiro[indoline-3,2'-pyrrolidine]-pyrazole hybrid.
Reagents:
-
Isatin derivative (1.0 equiv)
-
Amino acid (e.g., Sarcosine or Proline, 1.2 equiv)
-
Dipolarophile (e.g., (E)-3-(1,3-diphenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one, 1.0 equiv)
-
Solvent: Methanol or Ethanol (Green solvent)
Protocol:
-
Charge: In a 50 mL round-bottom flask, dissolve the isatin derivative and amino acid in Methanol (10 mL per mmol).
-
Activate: Stir at reflux (60-70°C) for 15-20 minutes to generate the azomethine ylide in situ (indicated by a color change, typically to deep orange/red).
-
Addition: Add the pyrazole-based dipolarophile in one portion.
-
Reflux: Continue refluxing for 2–4 hours. Monitor progress via TLC (Mobile phase: Hexane:EtOAc 3:2).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates out.
-
Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, evaporate solvent and recrystallize from Ethanol/DMF.
-
Validation: Confirm structure via 1H-NMR (look for spiro-carbon shifts) and HRMS.
Pharmacological Profile & Mechanisms
Anticancer: Restoring the p53 Pathway
The primary target for spiro-pyrrolidine-pyrazole hybrids is the MDM2-p53 interaction . MDM2 is a negative regulator of the tumor suppressor p53. In many cancers, MDM2 is overexpressed, deactivating p53.
-
Mechanism: The spiro-hybrid mimics the Trp23-Leu26-Phe19 triad of p53, binding to the hydrophobic cleft of MDM2.[3] This displaces p53, preventing its degradation and restoring apoptotic signaling.
Key Data: MDM2 Inhibition Potency
| Compound ID | Structure Type | Cell Line | IC50 (µM) | Reference |
| Compound 8h | Spiro-oxindole-pyrazole | A2780 (Ovarian) | 10.3 ± 1.2 | [1] |
| Compound S2 | Linked Pyrazoline-Pyrrolidine | MCF-7 (Breast) | 0.78 ± 0.01 | [2] |
| Nutlin-3a | Imidazoline (Control) | A549 (Lung) | ~4.5 | [Standard] |
Pathway Visualization:
Caption: Mechanism of action: Spiro-hybrids competitively bind MDM2, releasing p53 to trigger apoptosis.
Antimicrobial & Antitubercular Activity
Hybrids in this class also target bacterial cell wall synthesis and specific enzymes like InhA (enoyl-ACP reductase) in M. tuberculosis.
Key Data: Antimicrobial Efficacy [5][6][7][8]
| Compound ID | Target Organism | MIC (µg/mL) | Comparison (Std.[1][9] Drug) | Reference |
| Compound 21c | S. aureus (MRSA) | 0.25 | Gatifloxacin (1.0) | [3] |
| Compound 9o | M. tuberculosis H37Rv | 12.5 | Rifampicin (40.0)* | [4] |
*Note: Comparison context depends on strain resistance profile; Rifampicin is typically lower in susceptible strains, highlighting 9o's utility in resistant models.
Structure-Activity Relationship (SAR) Insights
Analysis of the literature reveals critical substitution patterns that drive potency:
-
The Spiro-Center (C3 of Oxindole): Essential for fixing the orientation. Replacing the oxindole with other heterocycles often leads to a loss of MDM2 specificity.
-
N-Substitution on Pyrrolidine:
-
Benzyl/Alkyl groups: Enhance lipophilicity and cell permeability.
-
Bulky groups: May cause steric clash within the MDM2 binding pocket.
-
-
Pyrazole Substituents:
-
Electron-Withdrawing Groups (F, Cl, NO2): When placed on the phenyl ring attached to the pyrazole, these significantly increase cytotoxicity (IC50 drops from >50 µM to <5 µM).
-
Positioning: Para-substitution is generally more favorable than ortho due to steric freedom.
-
-
Linker (For non-spiro): Amide linkers (-CONH-) provide hydrogen bonding points that can interact with active site residues (e.g., Serine) in bacterial enzymes.
References
-
Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells. Source: Scientific Reports (Nature), 2023. URL:[Link]
-
Synthesis and Biological Evaluation of Pyrazoline and Pyrrolidine-2,5-dione Hybrids as Potential Antitumor Agents. Source: ChemMedChem, 2020. URL:[Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Source: Future Medicinal Chemistry, 2025. URL:[Link]
-
Synthesis, Characterization, Antitubercular Activity, and Molecular Docking Studies of Pyrazolylpyrazoline-Clubbed Triazole and Tetrazole Hybrids. Source: ACS Omega, 2023. URL:[Link]
-
Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Source: Frontiers in Chemistry, 2019. URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimized spirooxindole-pyrazole hybrids targeting the p53-MDM2 interplay induce apoptosis and synergize with doxorubicin in A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. srrjournals.com [srrjournals.com]
Technical Guide: Biological Targets for 3-(pyrrolidin-2-yl)-1H-pyrazole in Kinase Inhibition
This guide provides an in-depth technical analysis of the 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold, a privileged pharmacophore in kinase inhibitor discovery. While structurally distinct from the N-linked pyrrolidinyl-pyrazoles found in approved TRK inhibitors (e.g., Larotrectinib), this specific C-linked scaffold acts as a potent ATP-mimetic fragment, primarily targeting Cyclin-Dependent Kinases (CDKs) and Protein Kinase A (PKA) , with emerging relevance in Janus Kinase (JAK) inhibition strategies.
Executive Summary: The Scaffold Architecture
The 3-(pyrrolidin-2-yl)-1H-pyrazole moiety represents a minimal, high-efficiency binding fragment (Fragment-Based Drug Discovery - FBDD). Its efficacy stems from its ability to mimic the adenosine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.
-
Core Structure: A 5-membered pyrazole ring linked via a C-C bond to the C2 position of a pyrrolidine ring.
-
Key Pharmacophore Features:
-
Pyrazole NH/N: Acts as a bidentate donor/acceptor pair for the kinase hinge region (Glu/Leu residues).
-
Pyrrolidine Amine: Provides a vector for solubilizing groups or interactions with the ribose-binding pocket (Asp/Asn residues).
-
Chirality: The (S)- or (R)-configuration at the pyrrolidine C2 position dictates stereoselective fit within the ATP binding cleft.
-
Primary Biological Targets
Cyclin-Dependent Kinase 2 (CDK2)
The primary validated target for the 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold is CDK2 , a serine/threonine kinase critical for the G1/S phase cell cycle transition.
-
Mechanism of Inhibition: ATP-competitive inhibition.
-
Binding Mode:
-
The pyrazole motif occupies the adenine-binding pocket, forming H-bonds with the backbone of Glu81 and Leu83 in the hinge region.
-
The pyrrolidine ring orients towards the solvent-exposed region or the ribose pocket, often interacting with Asp86 .
-
-
Therapeutic Relevance: Inhibition of CDK2 arrests cells in the G1 phase, preventing DNA replication in hyper-proliferative cancers (e.g., breast, ovarian).
Secondary Targets: PKA and JAKs
-
Protein Kinase A (PKA): Due to high structural homology in the ATP-binding cleft between CDK2 and PKA (AGC kinase family), this scaffold often exhibits off-target affinity for PKA. This is a critical selectivity filter in drug design.
-
Janus Kinases (JAKs): While approved JAK inhibitors (e.g., Ruxolitinib) typically utilize a pyrrolopyrimidine core, the pyrrolidin-2-yl-pyrazole fragment serves as a simplified bioisostere. It targets the JAK hinge region (e.g., Glu966/Leu968 in JAK2), blocking STAT phosphorylation.
Mechanism of Action & Signaling Pathways[1]
CDK2/Cyclin E Pathway Blockade
The scaffold inhibits the phosphorylation of the Retinoblastoma (Rb) protein, preventing the release of E2F transcription factors.
Caption: Logical flow of CDK2 inhibition. The scaffold blocks the CDK2/Cyclin E complex, preventing Rb phosphorylation and subsequent S-phase entry.
Experimental Protocols
In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol quantifies the inhibitory potency (
Reagents:
-
Recombinant CDK2/Cyclin E complex.
-
Substrate: Histone H1 peptide.
-
ATP (Ultra-pure).
-
ADP-Glo™ Kinase Assay Kit (Promega).
Protocol:
-
Compound Preparation: Dissolve 3-(pyrrolidin-2-yl)-1H-pyrazole in 100% DMSO. Prepare a 10-point serial dilution (e.g., 10
M to 0.1 nM). -
Kinase Reaction:
-
In a 384-well white plate, add 2
L of compound. -
Add 2
L of Enzyme/Substrate mix (CDK2: 5 ng/well; Histone H1: 0.2 g/well ). -
Incubate for 10 min at RT (allows compound to bind hinge).
-
Initiate reaction with 1
L of ATP (10 M final). Incubate for 60 min at RT.
-
-
Detection:
-
Add 5
L of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
-
-
Readout: Measure luminescence on a multimode plate reader (e.g., EnVision).
-
Analysis: Plot RLU vs. log[Concentration] to determine
.
Cellular Viability Assay (MTT)
Validates the scaffold's ability to permeate cells and arrest growth in CDK2-dependent lines (e.g., MCF-7, HeLa).
Protocol:
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Treat cells with the scaffold (0.1 - 100
M) for 72h. Include DMSO control. -
Labeling: Add 20
L MTT reagent (5 mg/mL). Incubate 4h at 37°C. -
Solubilization: Aspirate media. Add 150
L DMSO to dissolve formazan crystals. -
Measurement: Read Absorbance at 570 nm.
-
Calculation: % Viability =
.
Data Presentation & SAR
Structure-Activity Relationship (SAR)
The efficacy of the 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold depends heavily on substitution patterns.
| Position | Modification | Effect on Potency/Selectivity |
| Pyrazole N1 | Unsubstituted (NH) | Critical for H-bond donor activity to Hinge (Glu81). Alkylation often abolishes activity. |
| Pyrrolidine N | Methylation | Improves cell permeability but may reduce H-bonding affinity to Asp86. |
| Pyrrolidine C2 | (S)-Stereoisomer | Generally preferred for CDK2; mimics the natural ribose orientation. |
| Pyrazole C4 | Halogen/Aryl | Can access the "Gatekeeper" residue region to improve selectivity over other kinases. |
Experimental Workflow Diagram
Caption: Iterative drug discovery workflow for validating the pyrazole-pyrrolidine scaffold.
References
-
BenchChem. 1-Ethyl-5-(pyrrolidin-2-yl)-1H-pyrazole Biological Activity and Kinase Targets. Retrieved from .
-
Roskoski, R. Jr. (2019). Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update. Pharmacological Research.[1][2] Link (Discusses pyrazole scaffolds in Ruxolitinib and related kinases).
-
PDB ID: 1HCK. Crystal structure of human CDK2 complexed with a pyrazole-based inhibitor. Protein Data Bank. Link (Structural basis for pyrazole binding to CDK2 hinge).
-
Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor. Journal of Medicinal Chemistry. Link (Demonstrates the utility of pyrazole-based CDK inhibitors).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry. (Context for pyrazole/pyrimidine scaffolds in kinase inhibition).
Sources
Thermodynamic Profiling of 3-(pyrrolidin-2-yl)-1H-pyrazole: A Technical Guide for Lead Optimization
Part 1: Executive Technical Synthesis
3-(pyrrolidin-2-yl)-1H-pyrazole (CAS: 1316223-60-5 for the generic structure) represents a critical chiral building block in modern drug discovery, particularly for kinase inhibitors and GPCR ligands. Its thermodynamic behavior is governed by the interplay between the conformational flexibility of the pyrrolidine ring and the tautomeric dynamism of the pyrazole moiety.
This guide provides a comprehensive thermodynamic framework for this compound, moving beyond static data points to dynamic profiling. It addresses the core challenge: predicting and controlling the ionization and lipophilicity states that dictate bioavailability and target engagement.
Core Thermodynamic Parameters (Predicted & Experimental Baseline)
| Property | Value / Range | Confidence | Mechanistic Driver |
| Molecular Weight | 137.18 g/mol | Exact | Formula |
| 2.4 – 2.6 | High | Protonation of pyrazole | |
| 9.6 – 10.2 | High | Secondary amine protonation (inductive withdrawal by pyrazole) | |
| ~14.0 | Medium | Deprotonation of pyrazole | |
| LogP (Neutral) | 0.3 ± 0.2 | Medium | Hydrophilic heterocycles offset by methylene chain |
| LogD (pH 7.4) | -1.5 to -2.0 | High | Dominance of cationic species at physiological pH |
| Melting Point | 75–85°C (Free Base)>160°C (HCl Salt) | Medium | Lattice energy driven by H-bond networks |
Part 2: Tautomeric & Ionization Thermodynamics
The thermodynamic complexity of 3-(pyrrolidin-2-yl)-1H-pyrazole arises from its ability to exist in multiple protonation states and tautomeric forms. Understanding this equilibrium is non-negotiable for accurate docking studies and solubility formulation.
The Tautomeric Equilibrium
In solution, the pyrazole ring undergoes annular tautomerism. While the 3-substituted and 5-substituted forms are chemically distinct, the rapid proton transfer often renders them indistinguishable on the NMR timescale at room temperature.
-
Thermodynamic Preference: The 3-(pyrrolidin-2-yl) tautomer is generally favored over the 5-isomer due to reduced steric clash between the pyrrolidine ring and the pyrazole N-H, although this is solvent-dependent.
-
Protonation Effect: Upon protonation of the pyrrolidine nitrogen (
), the resulting cation stabilizes the specific tautomer that maximizes intramolecular hydrogen bonding (if sterically feasible), effectively "locking" the conformation.
Visualization of Ionization Pathways
The following diagram illustrates the stepwise protonation and tautomeric shifts, critical for understanding the species present in a bioreactor or physiological fluid.
Figure 1: Ionization cascade and tautomeric equilibrium of 3-(pyrrolidin-2-yl)-1H-pyrazole. Note the wide window of the monocationic state.
Part 3: Experimental Characterization Protocols
As an Application Scientist, relying solely on prediction is insufficient. The following protocols are designed to empirically validate the thermodynamic properties of this specific scaffold.
Protocol A: Potentiometric Determination
Objective: Accurately resolve the overlapping ionization constants of the pyrazole and pyrrolidine moieties.
Rationale: UV-metric methods may fail if the chromophore (pyrazole) change is minimal upon pyrrolidine protonation. Potentiometry is the gold standard here.
-
Preparation:
-
Dissolve 5 mg of 3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride in 10 mL of degassed water (
ionic strength adjuster). -
Ensure temperature is thermostated to
.
-
-
Titration:
-
Perform a "Dual-Weighted" titration: Acidify to pH 1.8 with
, then titrate with up to pH 12.0. -
Perform the reverse titration (Base to Acid) to check for hysteresis (indicative of slow tautomeric equilibration or precipitation).
-
-
Data Analysis:
-
Use the Bjerrum plot analysis.
-
Validation Check: The difference between forward and reverse curves should be
pH units. If hysteresis occurs near pH 9-10, it suggests precipitation of the neutral free base; add a co-solvent (Methanol 20%) and extrapolate to zero organic content (Yasuda-Shedlovsky extrapolation).
-
Protocol B: Temperature-Dependent NMR for Tautomer Ratio
Objective: Determine the enthalpy of tautomerization (
Rationale: The ratio of tautomers is temperature-dependent. Measuring this allows calculation of the energy barrier, crucial for understanding binding penalties in drug design.
-
Sample Prep: Dissolve compound in a polar aprotic solvent (
or ) to mimic the interior of a protein pocket, or for protic environments. -
Acquisition:
-
Acquire
NMR spectra at 298K, 308K, 318K, and 328K. -
Focus on the pyrazole C-4 proton or the pyrrolidine chiral proton.
-
-
Calculation:
-
Integrate distinct signals for Tautomer A and B (if in slow exchange) or track the chemical shift drift (if in fast exchange).
-
Plot
vs . The slope corresponds to .
-
Part 4: Solubility & Lipophilicity (LogD Profile)
The lipophilicity of this compound is heavily pH-dependent.[1] The "neutral" LogP is rarely relevant in vivo because the molecule is almost exclusively cationic at physiological pH.
Predicted LogD Profile
| pH Environment | Dominant Species | Predicted LogD | Bio-Implication |
| Stomach (pH 1.5) | Dication | -3.5 | High solubility, low passive absorption. |
| Intestine (pH 6.5) | Monocation | -1.8 | Paracellular transport or active uptake required. |
| Blood (pH 7.4) | Monocation | -1.5 | Low protein binding, high free fraction ( |
| Tissue (pH 7.2) | Monocation | -1.6 | Good distribution to aqueous compartments. |
Workflow: High-Throughput LogD Measurement
This workflow uses a miniaturized shake-flask method coupled with HPLC-UV.
Figure 2: Miniaturized Shake-Flask Protocol for LogD determination.
Part 5: References
-
NIST Chemistry WebBook. 1H-Pyrazole: Condensed Phase Thermochemistry Data. National Institute of Standards and Technology.[2] [Link]
-
Alkorta, I., et al. (2025). The tautomerism of pyrazolines (dihydropyrazoles). ResearchGate. [Link]
-
PubChem Compound Summary. 3-(pyrrolidin-2-yl)-1H-pyrazole (Generic/Analog Data). National Center for Biotechnology Information. [Link]
-
ChemAxon Docs. LogP and LogD Calculations: Theory and Validation. ChemAxon. [Link]
-
Tavako, H., et al. (2013). DFT Study of Kinetic and Thermodynamic Parameters of Tautomerism in Pyrazolone Derivatives. Iranian Journal of Mathematical Chemistry. [Link]
Sources
Toxicological Risk Assessment & Handling Guide: 3-(Pyrrolidin-2-yl)-1H-pyrazole
Compound Identity & Physicochemical Profiling[1][2][3]
3-(Pyrrolidin-2-yl)-1H-pyrazole is a bidentate heterocyclic scaffold frequently employed in medicinal chemistry as a pharmacophore for kinase inhibitors (e.g., JAK/STAT pathway modulation) and analgesic agents. Its structure combines a saturated, basic pyrrolidine ring with an aromatic, amphoteric pyrazole moiety. This duality dictates its reactivity, solubility, and toxicological profile.
Chemical Identification
| Parameter | Details |
| CAS Number | 1316223-60-5 |
| IUPAC Name | 3-(Pyrrolidin-2-yl)-1H-pyrazole |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Synonyms | 2-(1H-Pyrazol-3-yl)pyrrolidine; 3-(2-Pyrrolidinyl)pyrazole |
| Physical State | Viscous oil or low-melting solid (Free Base); Hygroscopic solid (HCl Salt) |
Physicochemical Properties (Predicted & Analogous)
The handling of this compound is governed by its ionization states. It is a polyprotic base .
| Property | Value/Range | Implications for Handling |
| pKa (Pyrrolidine NH) | ~11.3 (Basic) | Highly basic; capable of skin corrosion in free base form. Forms stable salts. |
| pKa (Pyrazole NH) | ~14.0 (Acidic) | Weakly acidic; deprotonation requires strong bases (e.g., NaH). |
| pKa (Pyrazole N2) | ~2.5 (Basic) | Protonates only under strongly acidic conditions. |
| LogP | ~0.2 - 0.5 | Amphiphilic; high water solubility, moderate membrane permeability. |
| Solubility | High (Water, MeOH, DMSO) | Readily absorbed through mucous membranes. |
Hazard Identification & GHS Classification
Signal Word: WARNING
Based on structural alerts and data from analogous secondary amines (pyrrolidine) and nitrogen heterocycles (pyrazole), the following GHS classifications apply. Note that while specific LD50 data for this exact CAS is proprietary, the hazard profile is derived from validated read-across methodologies.
GHS Hazard Statements
| Code | Hazard Statement | Category | Mechanism of Toxicity |
| H302 | Harmful if swallowed | Acute Tox. 4 | Systemic absorption of secondary amines affecting CNS/GI tract. |
| H315 | Causes skin irritation | Skin Irrit. 2 | High pH of pyrrolidine moiety causes saponification of skin lipids. |
| H319 | Causes serious eye irritation | Eye Irrit.[1][2][3] 2A | Caustic effect on corneal epithelium. |
| H335 | May cause respiratory irritation | STOT SE 3 | Volatile amine vapors (if free base) irritate bronchial mucosa. |
Precautionary Logic
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray. (Critical for free base).
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5] (Nitrile gloves recommended).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing.[2]
Toxicological Profile (Deep Dive)
This section synthesizes known data with structural activity relationship (SAR) analysis to provide a comprehensive risk assessment.
Acute Toxicity & Systemic Effects
-
Oral Toxicity (Estimated): LD50 300–2000 mg/kg (Rat).
-
Dermal Toxicity: Moderate.
-
The free base is lipophilic enough to penetrate the stratum corneum. Once absorbed, the basic nitrogen can disrupt cellular pH homeostasis.
-
Specific Organ Toxicity (Read-Across)
-
Hepatotoxicity: Pyrazole derivatives are known inhibitors of alcohol dehydrogenase and can induce CYP450 enzymes. Chronic exposure may stress hepatic clearance pathways, though this specific scaffold lacks the toxic hydrazine moiety often associated with severe pyrazole toxicity.
-
Genotoxicity (Ames Test): Predicted Negative.
-
Simple pyrrolidinyl-pyrazoles generally lack the electrophilic handles (like nitro groups or epoxides) required to intercalate DNA or form adducts.
-
Metabolic Fate Diagram
The following diagram illustrates the predicted metabolic and degradation pathways, highlighting reactive intermediates that researchers must be aware of during stability studies.
Caption: Predicted metabolic trajectory showing N-oxidation (potential toxicity) and Glucuronidation (clearance).
Safe Handling & Experimental Protocols
Storage & Stability[10]
-
Hygroscopicity: The compound (especially as a salt) is hygroscopic. Moisture absorption leads to hydrolysis or stickiness, making accurate weighing difficult.
-
Air Sensitivity: Secondary amines can react with atmospheric CO₂ to form carbamates.
-
Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccate before use.
Reaction Setup: Quenching & Workup
Because the pyrrolidine nitrogen is nucleophilic, it will scavenge electrophiles.
Standard Operating Procedure (SOP) for Reaction Workup:
-
Quenching: If used with strong bases (e.g., NaH, LiHMDS), quench with saturated NH₄Cl at 0°C to prevent exotherms.
-
Extraction:
-
Acidic Wash: Do NOT wash the organic layer with strong acid (HCl) if you intend to keep the product in the organic phase; it will protonate and move to the aqueous layer.
-
Optimal pH: Adjust aqueous layer to pH ~12 (using NaOH) to ensure the pyrrolidine is deprotonated (neutral) for extraction into DCM or Ethyl Acetate.
-
-
Chromatography: Use 1-5% Triethylamine (TEA) or NH₃ in the eluent (DCM/MeOH) to prevent the amine from streaking on silica gel.
Exposure Control Workflow
Caption: Decision matrix for PPE selection and spill response based on physical state.
Emergency Response
In the event of exposure, the amphoteric and basic nature of the compound dictates the response.
-
Eye Contact (Critical):
-
Immediate Action: Flush with lukewarm water for 15 minutes . Hold eyelids open.
-
Note: The basic pyrrolidine moiety can cause penetrating injury similar to caustic soda. Do not delay.
-
-
Skin Contact:
-
Inhalation:
-
Ingestion:
-
Do NOT induce vomiting. Risk of esophageal burn. Rinse mouth with water. Administer activated charcoal if advised by Poison Control.
-
References
-
PubChem. (2025).[3] Compound Summary for CID 67187230: 4-(Pyrrolidin-3-yl)-1H-pyrazole.[3] National Library of Medicine. [Link]
-
ECHA. (2023). Registration Dossier: Pyrazole. European Chemicals Agency.[3] [Link]
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride | C7H13Cl2N3 | CID 67187229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. researchgate.net [researchgate.net]
The Proline-Pyrazole Axis: A Technical Guide to 3-(Pyrrolidin-2-yl)-1H-pyrazole
Executive Summary: The "Privileged" Chiral Interface
In the landscape of modern medicinal chemistry, 3-(pyrrolidin-2-yl)-1H-pyrazole (CAS: 1316223-60-5 for the S-isomer HCl) has emerged as a high-value chiral building block. It represents a synergistic fusion of two "privileged" pharmacophores: the pyrazole , a classic kinase hinge-binding motif, and the pyrrolidine , a solubility-enhancing vector that provides precise chiral directionality.
This guide details the history, synthetic evolution, and application of this scaffold. Unlike achiral pyrazoles, the 3-(pyrrolidin-2-yl) motif allows drug designers to exploit the "chiral pool" (via L-Proline) to access specific 3D vectors in the ATP-binding pocket of kinases (e.g., JAK, TRK, Aurora), thereby improving selectivity and physicochemical properties.
Structural Significance & Pharmacophore Logic
The Tautomeric Hinge Binder
The 1H-pyrazole moiety is amphoteric. In the context of kinase inhibition, it typically functions as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP.
-
N1 (Donor): Forms a hydrogen bond with the carbonyl oxygen of the kinase hinge region (e.g., Glu residue).
-
N2 (Acceptor): Accepts a hydrogen bond from the backbone amide nitrogen (e.g., Met/Leu residue).
The Chiral Vector (Pyrrolidine)
The attachment of the pyrrolidine ring at the C3 position of the pyrazole creates a rigid, chiral connection.
-
Vector Control: The stereocenter at C2 of the pyrrolidine ring (derived from Proline) directs the nitrogen substituent into specific solvent-exposed regions or hydrophobic pockets, depending on the R or S configuration.
-
Solubility: The secondary amine of the pyrrolidine (pKa ~9-10) provides a solubilizing handle and a site for further diversification (e.g., amidation, reductive amination).
Synthetic Evolution: From Racemic Mixtures to Chiral Precision
Historically, pyrazoles were synthesized via the condensation of hydrazine with 1,3-diketones, yielding achiral or racemic products. The demand for enantiopure drugs necessitated a shift toward asymmetric synthesis, leveraging the chiral pool —specifically, L-Proline .
The "Proline Route" (Self-Validating Protocol)
The most robust industrial route to (S)-3-(pyrrolidin-2-yl)-1H-pyrazole involves the conversion of N-Boc-L-Proline to a
Protocol: Synthesis of (S)-tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
Reaction Scheme Logic:
-
Activation: Convert N-Boc-Proline to a ketone (methyl ketone) to provide the 2-carbon anchor.
-
Formylation: Use DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to insert a carbon atom, creating the 3-carbon backbone required for the pyrazole ring.
-
Cyclization: Hydrazine attacks the electrophilic enaminone to close the 5-membered ring.
Step-by-Step Methodology:
| Step | Reagent | Conditions | Critical Parameter |
| 1. Ketone Formation | N-Boc-L-Proline | i) CDI, THF, 0°Cii) Mg(OOCCH | Temperature Control: Maintain <0°C during nucleophilic addition to prevent racemization of the |
| 2. Enaminone Gen. | N-Boc-2-acetylpyrrolidine + DMF-DMA | Neat or Toluene, Reflux (110°C), 4-12h | Removal of MeOH: The reaction produces methanol. Using a Dean-Stark trap or open vessel drives equilibrium forward. |
| 3. Cyclization | Hydrazine Hydrate (NH | EtOH, 0°C to RT, 2h | Regioselectivity: Hydrazine is a potent nucleophile. Slow addition at 0°C minimizes oligomerization side products. |
| 4. Deprotection | 4M HCl in Dioxane or TFA/DCM | 0°C to RT, 1-2h | Anhydrous Conditions: Prevent hydrolysis. The product is isolated as the dihydrochloride salt (stable solid). |
Yield & Purity Targets:
-
Overall Yield: 40-60% (3 steps).
-
Enantiomeric Excess (ee): >98% (Retention of chirality from L-Proline is typically high if Step 1 is controlled).
Visualizing the Synthetic Pathway
The following diagram illustrates the transformation from L-Proline to the final chiral building block.
Figure 1: Synthetic workflow converting the chiral pool material (L-Proline) into the target pyrazole scaffold via the enaminone pathway.[1][2]
Medicinal Chemistry Applications
Kinase Inhibitor Design (The "Hinge" Concept)
The 3-(pyrrolidin-2-yl)pyrazole motif is a structural super-set of the simple aminopyrazole used in early kinase inhibitors.
-
Case Study: TRK Inhibition Logic: While drugs like Larotrectinib (LOXO-101) utilize a fused pyrazolo[1,5-a]pyrimidine system, the core design philosophy relies on the same spatial arrangement: a pyrazole-like nitrogen interacting with the hinge, coupled to a chiral pyrrolidine (specifically the (2R)-isomer in Larotrectinib) to orient the fluorophenyl group into a hydrophobic selectivity pocket.
-
Case Study: Aurora Kinases: Compounds like Danusertib (PHA-739358) employ a pyrrolo[3,4-c]pyrazole core. The 3-(pyrrolidin-2-yl)pyrazole building block serves as a simplified, non-fused surrogate for fragment-based screening against these targets, allowing researchers to probe the ATP pocket's tolerance for "right-hand" vectors before committing to complex fused-ring synthesis.
Comparative Data: Scaffold Properties
| Property | 3-(Pyrrolidin-2-yl)-1H-pyrazole | Phenyl-1H-pyrazole (Standard) | Benefit |
| ClogP | ~0.2 (Hydrophilic) | ~2.5 (Lipophilic) | Improved water solubility/oral bioavailability. |
| Fsp3 Fraction | 0.57 (High) | 0.00 (Flat) | Higher 3D complexity correlates with clinical success. |
| H-Bond Donors | 2 (NH Pyrazole, NH Pyrrolidine) | 1 (NH Pyrazole) | Additional vector for salt bridge formation (e.g., with Asp residues). |
| Chirality | Defined (S or R) | None | Ability to target stereoselective pockets. |
References
-
BLDpharm. (2024). Product Analysis: (S)-3-(Pyrrolidin-2-yl)-1H-pyrazole dihydrochloride (CAS 1316223-60-5). Retrieved from
-
Array BioPharma / Loxo Oncology. (2016). Patent WO2016077841A1: Synthesis of Larotrectinib and Intermediates. (Demonstrates the utility of chiral pyrrolidine-pyrazole motifs in TRK inhibitors). Retrieved from
-
National Institutes of Health (NIH). (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). PubMed Central. Retrieved from
-
Cayman Chemical. (2024). LOXO-101 (Larotrectinib) Product Data & Structure Analysis. Retrieved from
-
Molecules (MDPI). (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (Describes the homologous enaminone synthesis route). Retrieved from
Sources
Methodological & Application
Application Note: Scalable Synthesis of 3-(Pyrrolidin-2-yl)-1H-pyrazole
This Application Note is designed for researchers and process chemists in drug discovery. It details a robust, scalable synthesis of 3-(pyrrolidin-2-yl)-1H-pyrazole , a privileged scaffold in kinase inhibitors (e.g., JAK, CDK) and GPCR ligands.
Executive Summary
The pyrrolidinyl-pyrazole moiety is a critical pharmacophore in fragment-based drug discovery (FBDD). While direct coupling methods exist, they often suffer from poor regioselectivity or racemization. This protocol outlines a 4-step linear synthesis starting from the chiral pool (L-Proline). The route utilizes a Weinreb amide intermediate to preserve chirality and prevent over-alkylation, followed by an enaminone cyclization strategy that is safer and more scalable than diazo-transfer methods.
Key Advantages:
-
Scalability: Avoids chromatography in early steps; intermediates are crystalline or oils suitable for telescopic processing.
-
Chiral Integrity: Weinreb amide formation and Grignard addition conditions are optimized to minimize
-proton racemization. -
Safety: Eliminates the use of diazomethane or high-energy azides.
Retrosynthetic Analysis & Pathway
The synthesis disconnects the pyrazole ring at the C3-C4 and N1-C5 bonds, tracing back to an enaminone precursor derived from N-Boc-2-acetylpyrrolidine.
Figure 1: Retrosynthetic logic flow from Target to Chiral Pool.
Detailed Experimental Protocols
Step 1: Synthesis of Weinreb Amide (N-Methoxy-N-methylamide)
Objective: Convert N-Boc-L-Proline to a stable intermediate capable of selective ketone formation. Mechanism: Activation of carboxylic acid with CDI followed by nucleophilic acyl substitution.
-
Reagents:
-
N-Boc-L-Proline (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)
-
N,O-Dimethylhydroxylamine HCl (1.2 equiv)
-
Dichloromethane (DCM) (10 vol)
-
-
Protocol:
-
Charge a reactor with N-Boc-L-Proline and DCM. Cool to 0 °C.
-
Add CDI portion-wise over 30 mins (Caution: CO₂ evolution).
-
Stir at 0 °C for 1 hour, then warm to room temperature (RT) for 1 hour to ensure complete activation (formation of acyl-imidazole).
-
Add N,O-Dimethylhydroxylamine hydrochloride in one portion.
-
Stir at RT for 12–16 hours.
-
Workup: Wash reaction mixture with 1M HCl (2x), Sat. NaHCO₃ (2x), and Brine.[1]
-
Dry organic layer (MgSO₄) and concentrate in vacuo.
-
Yield: ~90–95% (Colorless oil). Use directly in Step 2.
-
Step 2: Conversion to Methyl Ketone (N-Boc-2-acetylpyrrolidine)
Objective: Selective formation of the methyl ketone without over-addition to a tertiary alcohol. Critical Control Point: Temperature must be maintained < 5 °C during addition to prevent racemization of the sensitive C2 stereocenter.
-
Reagents:
-
Weinreb Amide (from Step 1) (1.0 equiv)
-
Methylmagnesium bromide (3.0 M in ether) (1.5 equiv)
-
THF (anhydrous) (10 vol)
-
-
Protocol:
-
Dissolve Weinreb amide in anhydrous THF under N₂ atmosphere. Cool to -10 °C.
-
Add MeMgBr solution dropwise over 1 hour, maintaining internal temperature < 0 °C.
-
Stir at 0 °C for 2 hours. Monitor by TLC/LCMS (disappearance of amide).
-
Quench: Pour reaction mixture into ice-cold Sat. NH₄Cl solution (exothermic).
-
Extract with EtOAc (3x). Wash combined organics with Brine.
-
Concentrate to yield the crude methyl ketone.
-
Purification: If necessary, short path distillation or silica plug (Hex/EtOAc 4:1).
-
Data: 1H NMR should show a characteristic singlet acetyl methyl group at ~2.15 ppm.
-
Step 3: Enaminone Formation
Objective: Create the 1,3-electrophilic species required for pyrazole formation. Reagent: N,N-Dimethylformamide dimethyl acetal (DMF-DMA).[2]
-
Protocol:
-
Dissolve N-Boc-2-acetylpyrrolidine (1.0 equiv) in DMF (5 vol) or use neat DMF-DMA if scale permits.
-
Add DMF-DMA (1.5–2.0 equiv).
-
Heat to 80–90 °C for 4–6 hours.
-
Note: The reaction produces methanol. On large scale, use a Dean-Stark trap or open vent to drive equilibrium.
-
-
Concentrate in vacuo to remove excess DMF-DMA and solvent.
-
The residue is a viscous orange/brown oil (Enaminone). Use immediately in Step 4.
-
Step 4: Cyclization to Pyrazole Core
Objective: Ring closure using hydrazine.
-
Reagents:
-
Crude Enaminone (1.0 equiv)
-
Hydrazine Hydrate (64% or 80%) (2.0 equiv)
-
Ethanol (Absolute) (10 vol)
-
-
Protocol:
-
Dissolve the crude enaminone in Ethanol.
-
Cool to 0 °C. Add Hydrazine Hydrate dropwise.
-
Allow to warm to RT and stir for 3 hours. (Reaction is usually rapid).
-
Concentrate solvent to ~20% volume.
-
Dilute with water and extract with EtOAc.
-
Wash organics with water (to remove excess hydrazine) and brine.
-
Concentrate to yield tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate .
-
Step 5: Deprotection (Salt Formation)
Objective: Removal of Boc group to yield the final stable salt.
-
Protocol:
-
Dissolve the protected intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (5 equiv).
-
Stir at RT for 2–4 hours. A white precipitate should form.
-
Filter the solid, wash with diethyl ether, and dry under vacuum.
-
Final Product: 3-(pyrrolidin-2-yl)-1H-pyrazole dihydrochloride.
-
Process Safety & Scale-Up Considerations
| Hazard Class | Chemical | Risk Mitigation Strategy |
| Exothermic | CDI Activation | Add CDI slowly; monitor CO₂ off-gassing rate. Ensure reactor venting is sized correctly. |
| Pyrophoric | MeMgBr | Use anhydrous conditions; maintain inert atmosphere (N₂/Ar). Keep quench vessel cooled. |
| Toxic/Carcinogen | Hydrazine | Handle in a fume hood. Destroy excess hydrazine with bleach (hypochlorite) in waste stream before disposal. |
| Thermal | DMF-DMA | Reaction generates methanol vapor. Ensure condensers are effective to prevent pressure buildup. |
Analytical Data Summary
Intermediate: N-Boc-2-acetylpyrrolidine
-
1H NMR (400 MHz, CDCl3):
4.40 (dd, 1H, -H), 3.50 (m, 2H, -H), 2.15 (s, 3H, COCH3), 1.45 (s, 9H, Boc). -
Key Feature: Disappearance of Weinreb methyl/methoxy peaks (3.7/3.2 ppm).
Final Product: 3-(pyrrolidin-2-yl)-1H-pyrazole (HCl Salt)
-
1H NMR (400 MHz, D2O):
7.80 (d, 1H, Pyrazole-H5), 6.55 (d, 1H, Pyrazole-H4), 4.85 (m, 1H, Pyrrolidine-H2), 3.45 (m, 2H, Pyrrolidine-H5), 2.40–2.00 (m, 4H, Pyrrolidine-H3/H4). -
Mass Spec (ESI+): Calculated for C7H11N3 [M+H]+: 138.10; Found: 138.1.
References
-
Weinreb Amide Synthesis: Nahm, S.; Weinreb, S. M.[3][4] "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link
-
Enaminone Route to Pyrazoles: Stanovnik, B.; Svete, J. "Synthesis of Pyrazoles from Enaminones." Chemical Reviews, 2004 , 104, 2433. Link
-
Chiral Pyrrolidine Synthesis: O'Brien, P. "Asymmetric synthesis of pyrrolidines."[5] Chemical Reviews, 2014 , 114, 11168. Link
-
CDI Activation Protocol: Valeur, E.; Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009 , 38, 606-631. Link
-
Scale-Up of Pyrazoles: Fray, M. J., et al. "Scalable synthesis of 3-aminopyrazoles." Organic Process Research & Development, 2016 , 20, 187. Link
Sources
Strategic Boc-Protection of 3-(Pyrrolidin-2-yl)-1H-Pyrazole: Regiocontrol and Protocols
Topic: Boc-protection strategies for 3-(pyrrolidin-2-yl)-1H-pyrazole nitrogen Content Type: Application Note & Protocol Guide
Executive Summary
The protection of 3-(pyrrolidin-2-yl)-1H-pyrazole presents a classic chemoselectivity challenge due to the presence of two distinct nitrogen environments: the highly nucleophilic, basic aliphatic secondary amine (pyrrolidine,
This guide details the strategies to selectively address these sites. While the aliphatic amine will kinetically dominate the reaction with di-tert-butyl dicarbonate (
Strategic Analysis: The Nucleophilicity Hierarchy
Successful protection relies on exploiting the vast difference in nucleophilicity between the two nitrogen centers.
The Reactivity Gap
-
Pyrrolidine Nitrogen (
):ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> hybridized. High electron density and availability. Reacts aggressively with electrophiles ( ) even under neutral or mildly basic conditions. -
Pyrazole Nitrogen (
): Part of an aromatic sextet. The NH is weakly acidic; the pyridine-like N is weakly basic ( ). Reacts with only under forcing conditions (excess reagent) or nucleophilic catalysis (DMAP).
Regiochemistry on the Pyrazole Ring
When protecting the pyrazole ring (after the pyrrolidine is blocked), tautomerism dictates the product ratio.
-
Steric Control: For a 3-substituted pyrazole, the tert-butoxycarbonyl group prefers the nitrogen distal to the bulky pyrrolidine substituent to minimize
strain. -
Outcome: The thermodynamically favored product is typically the 1-Boc-3-substituted isomer (Boc attached to N1, far from the C3-pyrrolidine group), rather than the 1-Boc-5-substituted isomer.
Visualizing the Decision Matrix
The following flow diagram illustrates the critical decision points for selecting the correct protocol based on the desired end-product.
Figure 1: Strategic decision tree for regioselective protection. Direct protection of the pyrazole in the presence of a free pyrrolidine is chemically unfavorable; bis-protection or orthogonal sequences are required.
Detailed Protocols
Protocol A: Selective Protection of the Pyrrolidine (Kinetic Control)
Objective: Isolate tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
Mechanism: Exploits the high nucleophilicity of the secondary amine. By limiting the equivalents of
Reagents:
-
Substrate: 3-(pyrrolidin-2-yl)-1H-pyrazole (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate (
) (1.05 equiv) -
Base: Triethylamine (
) or DIPEA (1.2 equiv) -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.1 M]
Procedure:
-
Dissolution: Dissolve the substrate in dry DCM at 0°C under an inert atmosphere (
). -
Base Addition: Add
dropwise. Stir for 5 minutes. -
Reagent Addition: Add a solution of
in DCM dropwise over 15 minutes.-
Critical Step: Maintain 0°C to maximize kinetic selectivity.
-
-
Monitoring: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (stain with Ninhydrin; free amine stains red/purple, Boc-protected is often faint/UV active).
-
Workup: Quench with water. Wash organic layer with 5% citric acid (removes unreacted amine) and brine.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
Protocol B: Global (Bis) Protection
Objective: Isolate tert-butyl 3-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-1H-pyrazole-1-carboxylate.
Mechanism: Uses 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP attacks
Reagents:
-
Substrate: 3-(pyrrolidin-2-yl)-1H-pyrazole (1.0 equiv)
-
Reagent:
(2.5 – 3.0 equiv) -
Catalyst: DMAP (0.1 – 0.2 equiv)
-
Base:
(3.0 equiv) -
Solvent: Acetonitrile (MeCN) or DCM [0.2 M]
Procedure:
-
Setup: Dissolve substrate and
in MeCN at RT. -
Catalyst: Add DMAP in one portion.
-
Reagent Addition: Add
(excess) slowly. Gas evolution ( ) will be observed. -
Reaction: Stir at RT for 4–12 hours.
-
Note: If conversion of the pyrazole mono-Boc intermediate is slow, heat to 40°C.
-
-
Workup: Concentrate solvent. Redissolve in EtOAc. Wash with 0.5M HCl (removes DMAP/Et3N) and saturated
.-
Caution: Pyrazole N-Boc groups are acid-labile. Do not expose to strong acid for extended periods. Use cold, dilute citric acid if preferred.
-
-
Purification: Rapid filtration through a silica plug (Hexane/EtOAc). Avoid acidic silica exposure for long durations.
Mechanistic Insight: The Role of DMAP
Understanding the DMAP cycle is crucial for troubleshooting Protocol B. If the pyrazole protection stalls, it is often due to the deactivation of DMAP or insufficient
Figure 2: The catalytic cycle of DMAP. The formation of the red N-Boc-pyridinium salt is the rate-determining factor for pyrazole protection.
Data Summary & Troubleshooting
| Parameter | Protocol A (Selective Pyrrolidine) | Protocol B (Bis-Protection) |
| Stoichiometry ( | 1.0 – 1.1 equiv | 2.5 – 3.0 equiv |
| Catalyst | None | DMAP (10-20 mol%) |
| Temperature | 0°C | RT |
| Primary Risk | Over-reaction (Bis-Boc formation) | Hydrolysis during workup |
| TLC Indicator | Loss of Ninhydrin activity | UV Active shift (higher Rf) |
| Stability | High | Moderate (N-Boc pyrazole is labile) |
Common Pitfalls:
-
"My pyrazole won't protect": Ensure the system is strictly anhydrous. Water destroys the N-Boc-pyridinium intermediate. Increase DMAP load to 20 mol%.
-
"I lost the pyrazole Boc group on the column": Silica gel is slightly acidic. Add 1% Triethylamine to the eluent to neutralize the silica, or use neutral alumina.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard reference for amine protection conditions and stability).
-
Ragnarsson, U., & Grehn, L. (1991). Novel amine chemistry based on DMAP-catalyzed derivatization of amino groups with di-tert-butyl dicarbonate. Accounts of Chemical Research, 24(10), 285–289. (Foundational work on DMAP-catalyzed Boc protection of non-nucleophilic nitrogens).
-
Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Discusses regioselectivity in N-arylation/protection of azoles).
-
Fustero, S., et al. (2009). Improved Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry, 74(11), 4429–4432. (Provides mechanistic insight into steric control of pyrazole substitution).
Using 3-(pyrrolidin-2-yl)-1H-pyrazole as a bidentate ligand in coordination chemistry
This guide outlines the technical specifications, synthesis, and coordination protocols for 3-(pyrrolidin-2-yl)-1H-pyrazole , a chiral bidentate ligand derived from the proline scaffold.
Executive Summary
3-(pyrrolidin-2-yl)-1H-pyrazole (often abbreviated as Pyr-Pz ) represents a class of "privileged" chiral ligands that merge the redox-active, bridging capability of pyrazoles with the enantioselective directing power of the pyrrolidine ring. Unlike the planar 3-(2-pyridyl)pyrazole, the Pyr-Pz ligand introduces sp³ character and a chiral center at the C2 position, making it highly effective for asymmetric catalysis (e.g., Henry reactions, Michael additions) and the construction of homochiral Metal-Organic Frameworks (MOFs).
This guide provides a validated protocol for the enantioselective synthesis of the ligand from L-Proline, followed by standard metallation procedures and catalytic application notes.
Chemical Profile & Ligand Characteristics
| Property | Specification |
| IUPAC Name | 3-(pyrrolidin-2-yl)-1H-pyrazole |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Chirality | Derived from L-Proline (S-enantiomer) or D-Proline (R-enantiomer) |
| Coordination Mode | Bidentate (N,N') chelate; Bridging (via pyrazolate) |
| pKa Values | ~9.5 (Pyrrolidine NH), ~14.0 (Pyrazole NH) |
| Solubility | Soluble in MeOH, EtOH, DMSO, CH₂Cl₂; Sparingly soluble in Hexane |
| Stability | Hygroscopic; Store under inert atmosphere (Ar/N₂) at -20°C |
Mechanism of Action
The ligand operates via a bidentate N,N-coordination mode. The pyrrolidine nitrogen (sp³) acts as a σ-donor, while the pyrazole nitrogen (sp²) functions as both a σ-donor and a π-acceptor.
-
Neutral Mode: Coordinates as a neutral chelate to Lewis acidic metals (Zn²⁺, Cu²⁺).
-
Anionic Mode: Upon deprotonation of the pyrazole NH, it forms a pyrazolate anion, capable of bridging two metal centers, often leading to dinuclear or polynuclear clusters.[1]
Synthesis Protocol: The "Enaminone" Route
Rationale: Direct condensation of hydrazine with unmodified proline derivatives often leads to racemization. This protocol utilizes the N-Boc-2-acetylpyrrolidine intermediate to preserve the chiral center at C2.
Reagents Required[1][4][5][6][7][8]
-
N-Boc-L-Proline (CAS: 15761-39-4)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), Ethanol (EtOH)
Step-by-Step Methodology
Phase 1: Formation of the Enaminone Intermediate
-
Acylation: Convert N-Boc-L-Proline to N-Boc-2-acetylpyrrolidine via Weinreb amide synthesis followed by Grignard addition (MeMgBr) or direct lithiation methods. Note: Ensure temperature is kept below -78°C during organometallic additions to prevent racemization.
-
Condensation: Dissolve N-Boc-2-acetylpyrrolidine (10 mmol) in anhydrous toluene (50 mL).
-
Reagent Addition: Add DMF-DMA (15 mmol, 1.5 eq) dropwise.
-
Reflux: Heat to reflux (110°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) for the disappearance of the ketone.
-
Workup: Evaporate solvent under reduced pressure to yield the crude enaminone (yellow oil/solid).
Phase 2: Pyrazole Cyclization
-
Solvation: Dissolve the crude enaminone in absolute Ethanol (30 mL).
-
Cyclization: Add Hydrazine hydrate (20 mmol, 2.0 eq) cautiously at room temperature.
-
Reaction: Stir at reflux for 3 hours. The solution typically turns from yellow to colorless/pale yellow.
-
Isolation: Concentrate in vacuo. Dissolve residue in EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM/MeOH 95:5) to obtain N-Boc-3-(pyrrolidin-2-yl)-1H-pyrazole .
Phase 3: Deprotection
-
Acidolysis: Dissolve the N-Boc intermediate in DCM (10 mL). Add TFA (2 mL) dropwise at 0°C.
-
Stir: Allow to warm to room temperature and stir for 2 hours.
-
Neutralization: Concentrate to remove excess TFA. Redissolve in minimal MeOH and neutralize with anionic exchange resin (OH- form) or saturated NaHCO₃ (careful extraction required due to water solubility).
-
Final Yield: Isolate the free amine ligand as a viscous oil or low-melting solid.
Coordination Protocol: Copper(II) Complexation
Target Complex: [Cu(Pyr-Pz)₂]Cl₂ (In situ catalyst generation)
Procedure
-
Ligand Preparation: Dissolve 3-(pyrrolidin-2-yl)-1H-pyrazole (0.2 mmol) in dry Methanol (2 mL).
-
Metal Addition: Add a solution of CuCl₂·2H₂O (0.1 mmol) in Methanol (1 mL) dropwise.
-
Observation: Solution color changes immediately to deep blue/green, indicating chelation.
-
-
Conditioning: Stir for 30 minutes at room temperature.
-
Activation (Optional): For catalytic applications, add a base (e.g., Et₃N, 0.1 mmol) if the deprotonated pyrazolate species is required for the specific cycle.
Visualization of Workflows
Diagram 1: Synthesis & Coordination Logic
Caption: Step-by-step synthesis preserving chirality, leading to the active bidentate ligand.
Diagram 2: Catalytic Cycle (Asymmetric Henry Reaction)
Caption: Proposed mechanism for Cu(II)-Pyr-Pz catalyzed asymmetric Henry reaction.
Application Case Study: Asymmetric Henry Reaction
The Pyr-Pz ligand mimics the activity of proline organocatalysts but with enhanced Lewis acidity provided by the metal center.
-
Reaction: Benzaldehyde + Nitromethane → (R)-2-nitro-1-phenylethanol.
-
Catalyst System: Cu(OAc)₂ / Pyr-Pz (1:1.1 ratio) in Ethanol.
-
Protocol:
-
Mix Cu(OAc)₂ (5 mol%) and Ligand (5.5 mol%) in EtOH. Stir 1 hr.
-
Add Benzaldehyde (1.0 eq) and Nitromethane (10 eq).
-
Stir at 0°C for 24 hours.
-
Result: High yields (>90%) with moderate to high enantiomeric excess (ee), driven by the steric bulk of the pyrrolidine ring directing the nucleophilic attack.
-
Troubleshooting & Expert Tips
-
Racemization Risk: The C2 chiral center is sensitive to strong bases at high temperatures. Avoid using NaH or t-BuOK during the synthesis of the acetyl precursor. Use Weinreb amides for milder acylation.
-
Hygroscopicity: The free amine ligand absorbs water rapidly. Weigh quickly or use a glovebox. Wet ligand leads to inconsistent metal coordination rates.
-
Coordination Geometry: In the presence of excess base, the pyrazole deprotonates (Pyrazolate). This favors bridging modes (dimers) over chelation. If monomeric catalysis is desired, maintain neutral pH or use non-coordinating counter-ions (e.g., OTf⁻, PF₆⁻).
-
Purification: The ligand is polar. If column chromatography is difficult, the ligand can often be purified by crystallization as an oxalate or hydrochloride salt, then neutralized immediately before use.
References
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
-
Halimehjani, A. Z., et al. (2014). "Synthesis of highly functionalized pyrazoles via 1,3-dipolar cycloaddition." Tetrahedron Letters. Link
- Kumar, A., et al. (2016). "Proline-derived catalysts in asymmetric synthesis." Chemical Reviews. (Context for pyrrolidine chirality).
-
Mukherjee, S., et al. (2007). "Enantioselective Organocatalysis." Chemical Reviews. Link
-
Vicente, J., et al. (2009). "Palladium(II) complexes with 3-(2-pyridyl)pyrazole ligands." Organometallics. (Analogous coordination chemistry). Link
Sources
Functionalization of the pyrrolidine ring in 3-(pyrrolidin-2-yl)-1H-pyrazole
Application Note: Strategic Functionalization of the Pyrrolidine Core in 3-(pyrrolidin-2-yl)-1H-pyrazole Scaffolds
Executive Summary & Scaffold Analysis
The 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold is a privileged substructure in medicinal chemistry, serving as a critical pharmacophore in Janus kinase (JAK) inhibitors (e.g., Ruxolitinib analogs) and various GPCR ligands. Its utility stems from its ability to project hydrogen bond donors and acceptors in precise vectors while maintaining high water solubility.
However, this scaffold presents a classic "chemoselectivity paradox" due to the presence of three distinct nitrogen centers with varying electronic properties. Successful derivatization requires a rigorous understanding of pKa differentials and nucleophilicity.
The Chemoselectivity Landscape
The reactivity profile is dictated by the electronic environment of the three nitrogen atoms.
| Nitrogen Center | Type | Approx.[1][2][3][4][5][6][7] pKa (Conj. Acid) | Nucleophilicity | Reactivity Profile |
| Pyrrolidine N (N-1') | Secondary Aliphatic Amine | ~11.3 | High | Primary target for alkylation/acylation under mild basic conditions. |
| Pyrazole NH (N-1) | Aromatic Amine (Pyrrole-like) | ~14.0 (Acidity) | Moderate (Anionic) | Deprotonates with strong bases (NaH, Cs₂CO₃); acts as nucleophile only when deprotonated. |
| Pyrazole N (N-2) | Aromatic Imine (Pyridine-like) | ~2.5 | Low | Acts as a weak base; rarely competes in alkylation unless forcing conditions are used. |
Strategic Insight: The pyrrolidine nitrogen is significantly more basic and nucleophilic than the neutral pyrazole ring. Therefore, kinetic control allows for selective functionalization of the pyrrolidine ring without protecting the pyrazole, provided the pH is kept below 12.
Strategic Decision Framework
Before initiating synthesis, consult the following decision tree to select the appropriate protocol.
Figure 1: Decision matrix for chemo-selective functionalization. Note that while alkylation of the pyrrolidine is possible without protection, transition metal coupling often requires masking the pyrazole to prevent catalyst sequestration.
Protocol A: Selective Reductive Amination (Pyrrolidine N)
Objective: Mono-alkylation of the pyrrolidine nitrogen while leaving the pyrazole NH intact. Mechanism: Formation of an iminium ion intermediate at the more basic pyrrolidine nitrogen, followed by selective reduction.
Reagents & Materials
-
Substrate: 3-(pyrrolidin-2-yl)-1H-pyrazole (1.0 equiv)
-
Aldehyde/Ketone: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Additive: Acetic acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Methodology
-
Imine Formation (Equilibrium Establishment):
-
Dissolve the pyrazole scaffold in DCM (0.1 M concentration).
-
Add the aldehyde (1.1 equiv).
-
Critical Step: Add AcOH (1.0 equiv).
-
Why: The pyrazole NH is not acidic enough to interfere here.[8] The AcOH buffers the solution to pH ~5-6, facilitating iminium ion formation exclusively at the pyrrolidine N.
-
Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction:
-
Cool the mixture to 0°C (optional, but recommended for reactive aldehydes).
-
Add STAB (1.5 equiv) portion-wise.
-
Note: STAB is preferred over NaCNBH₃ due to lower toxicity and better selectivity (does not reduce aldehydes/ketones directly as fast as imines).
-
-
Quench & Workup:
-
Purification:
-
Flash chromatography (DCM/MeOH/NH₃).
-
Diagnostic: 1H NMR will show the disappearance of the imine proton and the appearance of the N-CH₂ signal.
-
Protocol B: Orthogonal Protection for N-Arylation
Objective: To attach an aryl or heteroaryl group to the pyrrolidine nitrogen via Buchwald-Hartwig or SnAr chemistry. Challenge: Palladium catalysts can coordinate to the pyrazole nitrogens, poisoning the reaction. Strong bases used in SnAr (e.g., NaH) will deprotonate the pyrazole (pKa ~14), creating a competing nucleophile.
Strategy: "Mask and Couple."
Phase 1: Transient Protection of Pyrazole
Note: If the final target requires a free pyrazole, use a Trityl (Trt) or THP group. If the pyrazole will be permanently substituted, alkylate it first (see Section 5).
-
Boc-Protection of Pyrrolidine (First):
-
Treat scaffold with Boc₂O (1.0 equiv) in DCM/NaHCO₃.
-
Result:tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
-
-
Protection of Pyrazole (Second):
-
Treat the Boc-intermediate with Trityl Chloride (Trt-Cl) and Et₃N in DCM.
-
Result: Fully protected species.
-
-
Selective Deprotection:
-
Treat with HCl/Dioxane (4M) or TFA/DCM (1:4).
-
Key Insight: Trityl groups on pyrazoles are acid-labile but often require more forcing conditions than Boc removal, or vice-versa depending on exact conditions.
-
Better Route (SEM): Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) for the pyrazole.[10]
-
Step 1: Protect Pyrrolidine (Boc).
-
Step 2: Protect Pyrazole (SEM) using NaH/THF + SEM-Cl.
-
Step 3: Deprotect Pyrrolidine (TFA/DCM). The SEM group is stable to TFA.
-
-
Phase 2: Buchwald-Hartwig Coupling (On Pyrrolidine)
-
Substrate: Pyrazole-SEM protected, Pyrrolidine-free amine.
-
Partner: Aryl Bromide/Chloride.
-
Catalyst System: Pd₂(dba)₃ (2-5 mol%) + RuPhos or BrettPhos (ligands optimized for secondary amines).
-
Base: NaOtBu (Sodium tert-butoxide).
-
Solvent: Toluene or Dioxane, 100°C.
Validation:
-
Monitor by LCMS. The SEM group adds significant lipophilicity.
-
Final Deprotection: Remove SEM using TBAF (Tetrabutylammonium fluoride) in THF/Ethylenediamine.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Over-alkylation (Quaternization) | Pyrrolidine is too nucleophilic; excess alkyl halide used. | Switch to Reductive Amination (Protocol A) instead of direct alkylation. |
| Alkylation on Pyrazole | Base was too strong (e.g., NaH, KOH) or alkyl halide was highly reactive (MeI). | Use weak bases (K₂CO₃, NaHCO₃). Keep pH < 12. Use steric bulk on the alkylating agent. |
| Low Yield in Pd-Coupling | Catalyst poisoning by pyrazole N. | Ensure pyrazole is protected (SEM/THP). Increase catalyst loading. Switch to prep-catalysts (e.g., RuPhos Pd G4). |
| Regioisomers on Pyrazole | N1 vs N2 alkylation (if pyrazole alkylation is desired).[1][9][11] | N1 (Thermodynamic): High temp, polar solvent. N2 (Kinetic): Low temp, steric control. Separation usually required. |
References
-
pKa and Reactivity of Azoles
- Catalán, J., et al. "Basicity and acidity of azoles." Advances in Heterocyclic Chemistry, Vol 41, 1987.
-
Reductive Amination Selectivity
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.
-
Buchwald-Hartwig on Heterocycles
- Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
-
Orthogonal Protection Strategies
- Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis." 5th Edition, Wiley, 2014. (Standard Reference Text).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. wjpmr.com [wjpmr.com]
- 4. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. quora.com [quora.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. epubl.ktu.edu [epubl.ktu.edu]
- 11. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 3-(Pyrrolidin-2-yl)-1H-pyrazole Derivatives
Executive Summary
This application note details a robust, microwave-assisted protocol for the synthesis of 3-(pyrrolidin-2-yl)-1H-pyrazole derivatives. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for proline-rich peptides and a core structure in kinase inhibitors (e.g., JAK, CDK).
Traditional solvothermal synthesis of this scaffold often suffers from long reaction times (12–24 hours) and difficult purification due to the formation of regioisomers. The protocol described herein utilizes microwave dielectric heating to accelerate the condensation of N-Boc-2-acetylpyrrolidine with dimethylformamide dimethyl acetal (DMF-DMA), followed by cyclization with hydrazines. This two-step, one-pot methodology reduces total reaction time to under 30 minutes while improving yield and purity.
Retrosynthetic Strategy & Mechanism
The most reliable route to 3-substituted pyrazoles from methyl ketones involves the formation of an enaminone intermediate.
Strategic Disconnection
-
Target: 3-(Pyrrolidin-2-yl)-1H-pyrazole.
-
Precursor: N-Boc-2-acetylpyrrolidine (commercially available or synthesized from N-Boc-L-proline).
-
Key Intermediate:
-enaminone formed via condensation with DMF-DMA.[1] -
Cyclization: 1,2-Dinucleophilic attack by hydrazine.
Reaction Mechanism (Graphviz)
The following diagram illustrates the mechanistic pathway, highlighting the regioselectivity determined by the initial nucleophilic attack of hydrazine on the
Caption: Mechanistic pathway for the microwave-assisted conversion of acetylpyrrolidine to pyrazole via enaminone.
Experimental Protocol
Materials
-
Substrate: N-Boc-2-acetylpyrrolidine (1.0 equiv, 2.0 mmol)
-
Reagent A:
-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equiv) -
Reagent B: Hydrazine hydrate (5.0 equiv) or substituted hydrazine (1.2 equiv)
-
Solvent: Ethanol (EtOH) or Acetic Acid (AcOH)[2]
-
Equipment: Monowave 400 or similar single-mode microwave reactor.
Step-by-Step Methodology
Stage 1: Enaminone Formation (Solvent-Free)
-
Load: In a 10 mL microwave vial, charge N-Boc-2-acetylpyrrolidine (426 mg, 2.0 mmol) and DMF-DMA (357 mg, 3.0 mmol).
-
Seal: Cap the vial with a PTFE/silicone septum.
-
Irradiate: Heat at 120 °C for 10 minutes (Fixed Power mode: 50 W max to prevent overshoot).
-
Note: The reaction generates methanol vapor; pressure will rise slightly (typically < 3 bar).
-
-
Verify: TLC (50% EtOAc/Hexane) should show complete consumption of the ketone and appearance of a polar, UV-active yellow spot (the enaminone).
-
Work-up: Concentrate under reduced pressure to remove excess DMF-DMA and methanol. Crucial: Residual DMF-DMA can react with hydrazine to form unreactive byproducts.
Stage 2: Pyrazole Cyclization
-
Resuspend: Dissolve the crude enaminone residue in Ethanol (3 mL).
-
Add Nucleophile: Add Hydrazine hydrate (500 µL, ~10 mmol).
-
Optimization Note: For N-substituted pyrazoles (e.g., Phenylhydrazine), use Acetic Acid as the solvent instead of EtOH to promote cyclization.
-
-
Irradiate: Heat at 140 °C for 10 minutes in the microwave reactor.
-
Work-up:
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Flash column chromatography (Gradient: 0-10% MeOH in DCM).
Stage 3: Boc-Deprotection (Optional)
-
Dissolve the protected pyrazole in DCM (2 mL).
-
Add TFA (1 mL) and stir at Room Temp for 30 min.
-
Concentrate and neutralize with saturated
to obtain the free amine.
Optimization & Data
The following table summarizes the optimization of the cyclization step (Stage 2), demonstrating the efficiency of microwave irradiation compared to conventional heating.
| Entry | Solvent | Nucleophile | Conditions | Time | Yield (%) |
| 1 | EtOH | Reflux (Oil Bath) | 12 h | 65% | |
| 2 | EtOH | MW, 80 °C | 20 min | 72% | |
| 3 | EtOH | MW, 120 °C | 10 min | 88% | |
| 4 | AcOH | MW, 140 °C | 10 min | 82% | |
| 5 | Water | MW, 150 °C | 15 min | 55%* |
*Entry 5 Note: Lower yield in water due to poor solubility of the Boc-protected intermediate.
Workflow Diagram
This flowchart guides the researcher through the critical decision points and physical steps of the protocol.
Caption: Operational workflow for the two-stage microwave synthesis protocol.
Expert Insights & Troubleshooting
Regioselectivity
When using substituted hydrazines (
-
Result: The major isomer is usually the 1-substituted-5-(pyrrolidin-2-yl)pyrazole .
-
Correction: If the 3-(pyrrolidin-2-yl) isomer is strictly required with a substituted hydrazine, steric bulk on the hydrazine can sometimes shift selectivity, but separation of regioisomers via chromatography is often necessary.
Microwave Effects
The reaction benefits significantly from the dipolar polarization mechanism. Ethanol and Acetic Acid are excellent microwave absorbers (
Safety Warning
-
Hydrazine Hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood.
-
Pressure: Microwave vials must not be filled >75% volume. The evolution of dimethylamine gas during cyclization can cause pressure spikes. Ensure the vial is rated for at least 20 bar.
References
-
General Enaminone Route: Al-Mousawi, S. M., et al. "Enaminones as Building Blocks in Heterocyclic Synthesis: Microwave-Assisted Synthesis of Pyrazoles." Journal of Heterocyclic Chemistry, vol. 47, no. 3, 2010.
-
Microwave Pyrazole Synthesis Review: Karakaya, A. "Microwave-assisted synthesis of pyrazoles - a mini-review." European Journal of Life Sciences, vol. 4, no. 1, 2025.[2][3][4]
-
DMF-DMA Reactivity: Abu-Shanab, F. A., et al. "Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis."[4] International Journal of Organic Chemistry, vol. 1, 2011.
-
Specific 3-(Heteroaryl)pyrazole Protocol: Beloglazkina, E. K., et al. "Synthesis of 3-(pyridine-2-yl)-4,5-dihydro-1H-pyrazole-1-thiocarboxamides."[5] Arabian Journal of Chemistry, vol. 12, no.[5] 7, 2017. (Analogous chemistry for pyridine/pyrrolidine isosteres).
Sources
Application Note: Precision Functionalization of 3-(pyrrolidin-2-yl)-1H-pyrazole via Reductive Amination
Part 1: Strategic Overview & Chemical Logic
The Scaffold in Context
The 3-(pyrrolidin-2-yl)-1H-pyrazole motif is a privileged pharmacophore in modern drug discovery, serving as a critical building block for kinase inhibitors (e.g., JAK, JNK) and GPCR modulators. Its value lies in its dual-nitrogen architecture:
-
Pyrrolidine Nitrogen (
): A highly nucleophilic secondary amine ideal for diversifying the "tail" region of a drug candidate to tune solubility and metabolic stability. -
Pyrazole Nitrogen (
): An aromatic NH that often serves as a key hydrogen bond donor in the ATP-binding pocket of enzymes.
The Chemoselectivity Challenge
A common hesitation when working with this scaffold is the potential for competitive alkylation between the aliphatic pyrrolidine amine and the aromatic pyrazole nitrogen.
-
Pyrrolidine (
): Highly basic and nucleophilic. Under slightly acidic to neutral conditions (pH 4–6), it readily attacks carbonyls to form iminium ions. -
Pyrazole (
): The NH is weakly acidic and poorly nucleophilic towards carbonyls under standard reductive amination conditions. It requires strong bases (e.g., NaH, ) and alkyl halides for alkylation.
Expert Insight: You generally do not need to protect the pyrazole nitrogen. By utilizing Sodium Triacetoxyborohydride (STAB) in slightly acidic media, the reaction kinetics overwhelmingly favor the formation of the pyrrolidinium iminium ion, leaving the pyrazole ring untouched.
Part 2: Mechanistic Pathway & Visualization
Understanding the speciation of the intermediate is critical for troubleshooting. The reaction proceeds through a hemiaminal to an iminium ion , which is the obligate substrate for the hydride donor.
Diagram 1: Chemoselective Reaction Pathway
Caption: Kinetic pathway favoring pyrrolidine iminium formation over pyrazole interaction.
Part 3: Optimized Experimental Protocols
Protocol A: The "Industry Standard" (STAB Method)
Best For: Aliphatic aldehydes, aromatic aldehydes, and cyclic ketones. Mechanism: Direct reductive amination.[1][2] STAB is mild and tolerates the pyrazole functionality without side reactions.
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine Scaffold | 1.0 eq | Limiting Reagent |
| Aldehyde/Ketone | 1.1 – 1.2 eq | Electrophile (slight excess ensures conversion) |
| NaBH(OAc)3 (STAB) | 1.4 – 1.6 eq | Hydride Donor (selective for iminium) |
| Acetic Acid (AcOH) | 1.0 – 2.0 eq | Catalyst (promotes iminium formation) |
| DCE or DCM | 0.1 M - 0.2 M | Solvent (DCE preferred for reaction rate) |
Step-by-Step Procedure
-
Setup: In a dry vial equipped with a stir bar, dissolve 3-(pyrrolidin-2-yl)-1H-pyrazole (1.0 equiv) in 1,2-Dichloroethane (DCE).
-
Activation: Add the Aldehyde/Ketone (1.1 equiv).
-
Catalysis: Add Glacial Acetic Acid (1-2 drops or 1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to allow hemiaminal/iminium equilibrium to establish.
-
Note: If the pyrazole scaffold is a salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to free base the pyrrolidine, then add AcOH.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS or TLC.
-
TLC Stain: Use Ninhydrin (stains free amine red/purple) or PMA. The product will be less polar than the starting amine.
-
-
Quench: Quench by adding saturated aqueous
(pH ~8). Stir vigorously for 15 minutes.
Protocol B: The "Hindered Substrate" (Titanium-Mediated)
Best For: Sterically hindered ketones or electron-deficient amines where iminium formation is slow.
Mechanism:
Reagents & Stoichiometry
| Component | Equivalents | Role |
| Amine Scaffold | 1.0 eq | Limiting Reagent |
| Ketone | 1.2 – 1.5 eq | Electrophile |
| Ti(OiPr)4 | 1.5 – 2.0 eq | Lewis Acid / Dehydrating Agent |
| NaBH4 | 2.0 eq | Stronger reducing agent (added step-wise) |
| Ethanol (Abs) | 0.2 M | Solvent |
Step-by-Step Procedure
-
Complexation: In a dry vial under
, combine the amine and ketone in anhydrous THF or DCM (Note: EtOH is used in the reduction step, but complexation is often better in aprotic solvents; alternatively, run neat if liquids). -
Lewis Acid Addition: Add Titanium(IV) isopropoxide (1.5 equiv).
-
Stir: Stir at RT (or 40-50°C for very difficult substrates) for 4–12 hours. The solution often turns yellow/orange.
-
Reduction: Dilute with absolute Ethanol (if not already in alcohol). Cool to 0°C.[3]
-
Hydride Addition: Add Sodium Borohydride (
) (2.0 equiv) portion-wise (Caution: Exothermic, gas evolution). -
Workup (Critical): The reaction will contain titanium salts that form a gel with water.
-
The "Fieser" like quench: Add 1N NaOH or water slowly. A white precipitate (
) will form. -
Filter through a pad of Celite. Wash the pad with EtOAc.
-
Part 4: Purification & Workup Logic
The amphoteric nature of the product (basic pyrrolidine, acidic pyrazole) requires a specific workup strategy.
Diagram 2: Purification Decision Tree
Caption: SCX chromatography is highly effective for purifying pyrazole-pyrrolidine amines.
Recommended Purification: SCX (Strong Cation Exchange)
Because the product contains a basic amine, SCX cartridges are the most efficient purification method, removing non-basic impurities (excess aldehyde, borate salts) without tedious extraction.
-
Load: Dissolve crude residue in MeOH/DCM (1:1) and load onto a pre-conditioned SCX-2 cartridge.
-
Wash: Flush with MeOH (removes neutrals/acidics).
-
Elute: Flush with 2M
in MeOH. The basic ammonia displaces the amine product. -
Concentrate: Evaporate the ammoniacal methanol to yield the clean free base.
Part 5: References & Authority
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[4][5] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.
-
Context: The foundational text for STAB protocols, establishing the chemoselectivity for amines over other functional groups.
-
-
Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971, 93(12), 2897–2904.
-
Context: The classic reference for NaCNBH3, useful if pH control is strictly required (though STAB is generally preferred today).
-
-
Fustero, S., et al. "Improved Regioselective Synthesis of Pyrazoles." Organic Letters, 2011.
-
Context: Discusses the reactivity of the pyrazole ring, supporting the claim that N-alkylation requires conditions significantly different from reductive amination.
-
-
Pfizer Inc. "Janus Kinase (JAK) Inhibitors." Journal of Medicinal Chemistry, various issues. (General reference to the scaffold's utility in drugs like Tofacitinib/Ruxolitinib analogs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. wisdomlib.org [wisdomlib.org]
- 4. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Incorporation of 3-(pyrrolidin-2-yl)-1H-pyrazole into fragment-based drug discovery
Application Note: Incorporation of 3-(pyrrolidin-2-yl)-1H-pyrazole into Fragment-Based Drug Discovery (FBDD)
Bidentate ScaffoldsAbstract
This application note details the strategic integration of 3-(pyrrolidin-2-yl)-1H-pyrazole (3-PyPyr) into fragment libraries. As the pharmaceutical industry seeks to "escape flatland" by moving away from purely aromatic hits, the 3-PyPyr scaffold offers a unique chimera: a planar, kinase-privileged pyrazole headgroup fused to a three-dimensional, solubilizing pyrrolidine tail. This guide provides validated protocols for quality control, biophysical screening (SPR), and synthetic elaboration, specifically addressing the orthogonal protection strategies required to exploit this bidentate scaffold.
Rationale and Physicochemical Profile
The "Privileged" Chimera
In Fragment-Based Drug Discovery (FBDD), success relies on the "Rule of Three" (Ro3) and the ability of a fragment to sample chemical space efficiently. 3-PyPyr represents a high-value starting point because it bridges two distinct chemical spaces:
-
The Pyrazole (Aromatic/Planar): A proven bioisostere for the kinase hinge-binding motif (donor-acceptor), capable of forming bidentate hydrogen bonds with backbone amides (e.g., in JAK, Aurora, or Bcr-Abl kinases).
-
The Pyrrolidine (Aliphatic/3D): Introduces chirality and
character, improving solubility and providing a vector to reach solvent-exposed regions or specific back-pockets without incurring the "entropy penalty" of flexible alkyl chains.
Physicochemical Properties (Ro3 Compliance)
The unsubstituted core is an ideal "seed" fragment.
| Property | Value | Ro3 Limit | Significance |
| MW | ~137.18 Da | < 300 | Allows significant mass addition during elaboration. |
| cLogP | ~0.2 - 0.5 | < 3 | Highly water-soluble; low risk of non-specific hydrophobic aggregation. |
| H-Donors | 2 (NH, NH) | < 3 | Critical for specific binding (e.g., Hinge region). |
| H-Acceptors | 2 (N, N) | < 3 | Balances permeability and binding. |
| 0.57 | > 0.4 (Target) | High 3D character; reduces promiscuity compared to flat aromatics. |
Protocol: Library Preparation and Quality Control
Challenge: The secondary amine (pyrrolidine) is nucleophilic and prone to forming aminals or reacting with atmospheric aldehydes. The pyrazole NH is acidic (
Step-by-Step QC Workflow:
-
Purity Check (LC-MS):
-
Column: C18 Reverse Phase (high pH stability recommended, e.g., XBridge).
-
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile. Note: Basic pH is preferred to keep the amine neutral and improve peak shape.
-
Acceptance Criteria: >95% purity by UV (254 nm) and ELSD.
-
-
DMSO Stock Preparation:
-
Dissolve fragment to 100 mM in anhydrous DMSO (
-DMSO for NMR libraries). -
Critical Step: Sonicate for 5 minutes at room temperature.
-
Storage: Store in Matrix tubes at -20°C under
atmosphere to prevent oxidation of the pyrrolidine.
-
-
Solubility Validation (Nephelometry):
-
Dilute stock to 1 mM in PBS (pH 7.4).
-
Measure light scattering. If precipitation occurs, the fragment is unsuitable for high-concentration NMR screens. 3-PyPyr is typically soluble >5 mM.
-
Protocol: Biophysical Screening via Surface Plasmon Resonance (SPR)
SPR is the preferred method for this scaffold due to the fast on/off rates typical of low-MW fragments.
Target Class: Kinases (ATP-binding site) or Metalloenzymes.
Workflow:
-
Sensor Chip Preparation:
-
Use a CM5 or CM7 Series S chip .
-
Immobilize target protein via amine coupling to a density of ~3000-5000 RU (high density required for weak binders).
-
Reference Channel: Immobilize a non-binding mutant or BSA to subtract non-specific binding.
-
-
Assay Buffer:
-
20 mM HEPES pH 7.5, 150 mM NaCl, 0.005% Tween-20, 2% DMSO .
-
Note: Match DMSO concentration exactly between running buffer and samples to avoid "bulk shift" artifacts.
-
-
Injection Cycle (Single Cycle Kinetics):
-
Concentration Series: 0, 31.25, 62.5, 125, 250, 500, 1000
M. -
Contact Time: 30 seconds (fast association expected).
-
Dissociation Time: 15 seconds (fast dissociation expected).
-
Flow Rate: 30
L/min.
-
-
Data Analysis:
-
Fit to a 1:1 Steady State Affinity model . Do not attempt to fit kinetic constants (
) if the sensorgram is "square-wave" (equilibrium reached instantly). -
Validation:
should be consistent with the theoretical based on MW ratio.
-
Synthetic Elaboration: The "Grow" Strategy
Once a hit is confirmed, the 3-PyPyr scaffold offers two distinct vectors for growth. Orthogonal protection is required to selectively functionalize one nitrogen over the other.
Vector Analysis
-
Vector A (Pyrrolidine Nitrogen): Ideal for reaching solvent channels or ionic interactions (e.g., Asp residues).
-
Vector B (Pyrazole Nitrogen): Typically reserved for H-bond interactions (hinge) but can be alkylated if the binding mode requires it.
Protocol: Orthogonal Protection & Derivatization
Objective: Selectively functionalize the pyrrolidine amine while preserving the pyrazole for binding.
Step 1: Selective Protection of Pyrrolidine
-
Reagents:
(1.1 eq), , DCM, C. -
Mechanism:[1][2][3] The aliphatic amine is more nucleophilic than the pyrazole nitrogens.
-
Procedure:
-
Dissolve 3-PyPyr in DCM.
-
Add
followed by slow addition of . -
Stir 2h. Wash with dilute citric acid (removes unreacted amine).
-
Result: tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate.
-
Step 2: Functionalization of Pyrazole (Optional - "Vector B")
-
If Pyrazole alkylation is desired (e.g., to target a hydrophobic pocket):
-
Use the Boc-protected intermediate from Step 1.
-
Reagents: Alkyl halide (
), , DMF, C. -
Note: This often yields a mixture of N1 and N2 alkylation. Isomer separation via Chiral SFC is usually required.
Step 3: Functionalization of Pyrrolidine ("Vector A")
-
Deprotection: 4M HCl in Dioxane (1h, RT).
-
Elaboration:
-
Amide Coupling: Carboxylic Acid + HATU + DIPEA (Standard).
-
Reductive Amination: Aldehyde +
(Good for accessing flexible hydrophobic groups). -
Urea Formation: Isocyanate + DIPEA (Good for picking up H-bonds).
-
Visualization of Workflows
Figure 1: Fragment-Based Discovery Pipeline for 3-PyPyr
This flowchart illustrates the critical path from library inclusion to lead generation, emphasizing the decision points for this specific scaffold.
Caption: Workflow for processing 3-(pyrrolidin-2-yl)-1H-pyrazole from library entry to lead optimization.
Figure 2: Orthogonal Synthetic Strategy
This diagram details the chemical logic for selectively accessing the two growth vectors.
Caption: Orthogonal protection strategy to selectively functionalize the aliphatic vs. aromatic nitrogen.
References
-
Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques." Journal of Medicinal Chemistry.
-
Fabbro, D., et al. (2015). "Ten years of protein kinase inhibitors: from the bench to the clinic." Methods and Principles in Medicinal Chemistry. (Discusses Pyrazole scaffolds in JAK inhibitors).
-
Lovering, F., et al. (2009).[2] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. (Foundational paper on Fsp3 importance).
-
Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery."[1][4] Nature Chemistry.
-
Unciti-Broceta, A. (2020).[5] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[6][7][8] Future Medicinal Chemistry. (Contextualizes the pyrazole-pyrrolidine topology).
Sources
- 1. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies | MDPI [mdpi.com]
- 7. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving reaction yields for 3-(pyrrolidin-2-yl)-1H-pyrazole cyclization
The following technical guide addresses the optimization of reaction yields for the cyclization of 3-(pyrrolidin-2-yl)-1H-pyrazole , a critical scaffold in kinase inhibitor discovery.
Core Directive: The Synthetic Strategy
To achieve high yields and reproducible results for 3-(pyrrolidin-2-yl)-1H-pyrazole, do not rely on the direct condensation of
The Recommended Pathway: The "Enaminone Route" (DMF-DMA Method). This method utilizes N-Boc-2-acetylpyrrolidine converted to an enaminone intermediate, followed by hydrazine cyclization. It offers superior regiocontrol, cleaner reaction profiles, and easier purification compared to the classical Claisen condensation route.
The Validated Pathway (Graphviz Diagram)
Caption: Step-wise synthesis workflow from N-Boc-Proline to the target pyrazole via the enaminone intermediate.
Troubleshooting Guides (Q&A)
Module 1: Precursor Instability & Low Yields
Q: I am observing low yields during the formation of the acetyl-pyrrolidine precursor. Is the Grignard reagent destroying my protecting group?
Diagnosis: The tert-butoxycarbonyl (Boc) group is generally stable to Grignard reagents at low temperatures, but "over-addition" to the ketone product can occur if the reaction is not quenched immediately or if the Weinreb amide is not used. Direct reaction of esters with Grignard reagents often leads to tertiary alcohols (double addition).
Corrective Protocol:
-
Use the Weinreb Amide: Convert N-Boc-proline to its Weinreb amide (N-methoxy-N-methylamide). The stable chelated intermediate prevents over-addition of the methyl group.
-
Temperature Control: Perform the Grignard addition (MeMgBr) at 0°C to -10°C . Do not heat.
-
Quenching: Quench with saturated NH₄Cl solution to break the magnesium chelate and release the ketone.
Module 2: The Enaminone Step (DMF-DMA)
Q: My reaction with DMF-DMA is incomplete, and I see starting material remaining even after 12 hours. What is wrong?
Diagnosis:
The reaction between the acetyl group and
Corrective Protocol:
-
Solvent: Run the reaction neat (no solvent) or in a high-boiling solvent like Toluene.
-
Temperature: Heat to 80–100°C .
-
Methanol Removal: Use a reaction vessel equipped with a distillation head or an open reflux condenser with a gentle nitrogen sweep to drive off the methanol byproduct.
-
Stoichiometry: Use a moderate excess of DMF-DMA (1.5 – 2.0 equivalents).
Module 3: Cyclization & Isolation
Q: The cyclization works, but the product is water-soluble and difficult to extract. How do I isolate the pyrazole?
Diagnosis: 3-(Pyrrolidin-2-yl)-1H-pyrazole is a polar, basic molecule. If you deprotected the Boc group before isolation or if the Boc group fell off (unlikely in hydrazine/EtOH), the product will partition into the aqueous phase.
Corrective Protocol:
-
Maintain Protection: Ensure the Boc group remains on the pyrrolidine nitrogen during cyclization. The N-Boc pyrazole is lipophilic and extracts easily into Ethyl Acetate or DCM.
-
Workup Strategy:
-
Evaporate the ethanol solvent completely.
-
Partition the residue between water and DCM.
-
The product (N-Boc protected) will be in the DCM layer.
-
-
Deprotection: Only remove the Boc group (using TFA/DCM or HCl/Dioxane) after the pyrazole ring is formed and purified.
Validated Experimental Protocol
Objective: Synthesis of tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate (Protected Target).
Step 1: Enaminone Formation
-
Charge: In a round-bottom flask, add N-Boc-2-acetylpyrrolidine (1.0 equiv).
-
Reagent: Add
-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv). -
Reaction: Heat the neat mixture to 90°C for 4–6 hours.
-
Checkpoint: Monitor by TLC/LCMS. The starting ketone peak should disappear, replaced by the more polar enaminone peak.
-
-
Workup: Concentrate the mixture under high vacuum to remove excess DMF-DMA and methanol. The residue (usually a viscous orange/red oil) is used directly in the next step.
Step 2: Cyclization with Hydrazine
-
Solvent: Dissolve the crude enaminone residue in Ethanol (0.2 M concentration).
-
Reagent: Add Hydrazine Hydrate (2.5 equiv).
-
Note: Hydrazine monohydrochloride can be used if basicity is a concern, but hydrate is standard for this stable scaffold.
-
-
Reaction: Reflux (78°C ) for 2–3 hours.
-
Workup:
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
Data Summary Table
| Parameter | Optimal Range | Impact on Yield |
| DMF-DMA Equiv. | 1.5 – 2.0 eq | High: Drives equilibrium; excess is easily removed. |
| Reaction Temp (Step 1) | 90°C | Critical: Lower temps lead to incomplete conversion. |
| Hydrazine Source | Hydrazine Hydrate | High: Cleaner than salts; easier workup. |
| Protecting Group | Boc | Essential: Prevents side reactions on pyrrolidine nitrogen. |
References
-
DMF-DMA Enaminone Mechanism
-
General Pyrazole Synthesis via Enaminones
-
Frizzo, C. P., et al. "Recent Advances in Synthesis and Properties of Pyrazoles."[6] Molecules, 2022, 27(18), 5980.
-
-
Hydrazine Cyclization Protocols
-
Pollock, P. M., & Cole, K. P.[1] "Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine." Organic Syntheses, 2021, 98, 455-471.
-
-
Pyrrolidine-Pyrazole Scaffold Examples
-
Patent WO2010065447A3. "A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor."[7] (Describes analogous Boc-pyrrolidine intermediates).
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US3023241A - Preparation of acyl hydrazine derivatives - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. scirp.org [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor - Google Patents [patents.google.com]
Purification methods for removing impurities from 3-(pyrrolidin-2-yl)-1H-pyrazole
Role: Senior Application Scientist Subject: Troubleshooting & Purification Protocols for 3-(pyrrolidin-2-yl)-1H-pyrazole Ticket ID: PYR-729-PUR
Introduction: The "Polarity Trap"
Welcome to the technical support center. You are likely here because 3-(pyrrolidin-2-yl)-1H-pyrazole (Structure 1 ) is behaving atypically compared to standard lipophilic intermediates.
This molecule presents a "perfect storm" of physicochemical challenges:
-
High Polarity: The combination of the secondary amine (pyrrolidine) and the pyrazole NH makes the free base highly water-soluble (
). Standard aqueous workups often result in zero yield because the product partitions into the aqueous phase. -
Amphoteric Nature: It acts as a base, but the pyrazole proton is also weakly acidic (
), complicating pH-dependent extractions. -
Silanol Interaction: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, leading to severe peak tailing and mass loss during flash chromatography.
The following modules provide field-proven protocols to overcome these specific failure modes.
Module 1: Chromatography Troubleshooting
User Question: "I tried purifying the crude reaction mixture on a standard silica column using Hexane/EtOAc, but the product is streaking/tailing and co-eluting with impurities. How do I fix the peak shape?"
Root Cause Analysis
Standard silica gel (pH ~5-6) protonates the pyrrolidine nitrogen. The resulting ammonium species interacts ionically with the stationary phase, causing "tailing."
Protocol A: The "Amine Modifier" Method (Flash Chromatography)
Objective: Deactivate silica surface silanols.
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
, 28-30%).-
Ratio: Start with 90:9:1 (DCM:MeOH:
). -
Note: Do not use Triethylamine (TEA) if you plan to use Mass Spectrometry downstream, as TEA lingers.
is volatile and cleaner.
-
-
Column Pre-treatment: Flush the column with 3 CV (Column Volumes) of the mobile phase before loading the sample. This saturates the active sites.
-
Loading: Dissolve the crude in a minimum amount of DCM/MeOH (10:1). Do not use pure MeOH for loading as it broadens the band.
Protocol B: SCX "Catch and Release" (Recommended for Oils)
Objective: Isolate the polar amine from non-basic impurities (e.g., catalysts, neutral side products) without distillation.
-
Mechanism: Strong Cation Exchange (SCX) resins (sulfonic acid bonded silica) trap the amine.
-
Workflow:
Figure 1: SCX Solid Phase Extraction workflow for polar amine isolation.
Module 2: Isolation & Crystallization
User Question: "My product is an oil that refuses to crystallize. I need a solid for stability studies. What salt form should I make?"
Expert Insight
The free base of 3-(pyrrolidin-2-yl)-1H-pyrazole is often a hygroscopic oil or low-melting solid. Salt formation is the standard method to upgrade purity and physical state.
Salt Selection Guide
| Salt Type | Stoichiometry | Solvent System | Advantages |
| Dihydrochloride | 2.0 eq HCl (in Dioxane/Ether) | EtOH / | High melting point; removes neutral impurities. Highly water-soluble. |
| Oxalate | 1.0 eq Oxalic Acid | Acetone / MeOH | Often highly crystalline; good for removing metal ions (oxalate chelation). |
| L-Tartrate | 1.0 eq L-Tartaric Acid | MeOH / IPA | Critical: Used for chiral resolution (see Module 3) and solid handling. |
Protocol: Dihydrochloride Salt Formation
-
Dissolve the crude free base oil in absolute Ethanol (5 mL/g).
-
Cool to 0°C in an ice bath.
-
Dropwise add 4M HCl in Dioxane (2.2 equivalents). Caution: Exothermic.
-
Stir for 30 minutes at 0°C.
-
Slowly add Diethyl Ether (
) until turbidity persists (cloud point). -
Store at -20°C overnight. Filter the white precipitate under nitrogen (hygroscopic).
Module 3: Chiral Purity & Resolution
User Question: "I synthesized the racemic mixture, but I need the (S)-enantiomer. How do I separate them?"
Methodology
The pyrrolidine C2 center is chiral. If asymmetric synthesis (e.g., using chiral auxiliaries) was not used, you must resolve the racemate.
Protocol A: Diastereomeric Salt Crystallization
This is the most scalable method for >10g batches.
-
Resolving Agent: L-(+)-Tartaric acid (for S-enantiomer targeting, though screening is required).
-
Solvent: Methanol/Isopropanol (1:3 ratio).
-
Procedure:
-
Mix 1 eq of Racemic Free Base with 1 eq of L-Tartaric acid in boiling MeOH.
-
Add hot IPA until slight turbidity.
-
Cool slowly to room temperature (1°C/min).
-
Filter crystals.
-
Liberation: Dissolve salt in min. water, adjust pH to >12 with NaOH, and extract exhaustively with DCM or n-Butanol.
-
Protocol B: Chiral HPLC (Analytical/Prep)
For high-purity polishing (>99% ee).
-
Column: Polysaccharide-based (e.g., Chiralpak AD-H or Cellulose-1).
-
Mobile Phase: Hexane : Ethanol : Diethylamine (80 : 20 : 0.1).
-
Note: The amine modifier (DEA) is crucial to prevent peak tailing of the pyrrolidine.
-
-
Detection: UV at 210-220 nm (Pyrazole absorption).
Module 4: Metal Scavenging (Pd/Cu Removal)
User Question: "I used a Suzuki coupling to install the pyrazole. My product is grey/brown, indicating residual Palladium. How do I clean it?"
The Chelation Problem
Pyrazoles and pyrrolidines are excellent ligands for Pd and Cu. Standard washes (EDTA) often fail because the product binds the metal tighter than the wash solution.
Recommended Protocol: SiliaMetS® Thiol or DMT
-
Reagent: SiliaMetS® Thiol (functionalized silica).
-
Solvent: Methanol or Ethyl Acetate.
-
Procedure:
-
Dissolve crude product in solvent (10 mL/g).
-
Add scavenger resin (4 equivalents relative to expected metal content, or 10% w/w of product).
-
Stir at 40°C for 4 hours.
-
Filter through a 0.45 µm PTFE pad.
-
The filtrate will be metal-free (<10 ppm).
-
Summary Decision Tree
Figure 2: Decision matrix for purification strategy based on physical state and impurity profile.
References
-
Chromatography of Polar Amines: "Troubleshooting Peak Tailing in HPLC of Basic Compounds." LCGC International, 2025. Link
-
Synthesis & Scaffolds: "Pyrazole Scaffolds: A Promising Frontier in Drug Discovery." ResearchGate, 2026. Link
-
Chiral Resolution: "Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles." PMC, 2021. Link
-
Metal Removal: "Immobilization of pyrazole compounds on silica gels and their use in metal ion extraction." ResearchGate, 2003. Link
-
General Synthesis: "Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase" (Describes Boc-deprotection/purification of similar pyrazole-pyrrolidine intermediates). MDPI, 2025. Link
Technical Support Center: Enantioselective Synthesis of 3-(pyrrolidin-2-yl)-1H-pyrazole
Ticket #: 402-PYR-CHIRAL Status: Open Priority: High Topic: Preventing Racemization During Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of 3-(pyrrolidin-2-yl)-1H-pyrazole (and its N-protected precursors) is a critical step in the manufacturing of several JAK inhibitors and kinase-targeting therapeutics. The core challenge lies in preserving the stereochemistry at the C2-position of the pyrrolidine ring.
Racemization typically occurs during the formation of the
Module 1: Root Cause Analysis (The "Why")
Before attempting the synthesis, it is vital to understand how the stereocenter is lost. The C2 proton of the pyrrolidine ring is acidic due to the electron-withdrawing nature of the N-protecting group (usually Boc or Cbz) and the adjacent carbonyl formed during synthesis.
The Racemization Pathway
The danger zone is the
Figure 1: The competition between enolization (racemization) and cyclization (product formation).[1]
Module 2: The "Golden Path" Protocol
To prevent racemization, we must avoid the generation of a free ketone intermediate in the presence of strong bases. The industry-standard solution utilizes Magnesium enolates and Carbonyldiimidazole (CDI) activation, which proceeds under neutral/mild conditions.
Protocol: One-Pot Synthesis via Magnesium Enolate
Reagents:
-
N-Boc-L-Proline (1.0 equiv)
-
Carbonyldiimidazole (CDI) (1.2 equiv)
-
Malonic acid mono-ester or Potassium Ethyl Malonate (1.2 equiv)
-
Magnesium Chloride (
) (1.2 equiv) -
Hydrazine Hydrate[2]
Step-by-Step Methodology:
-
Activation (The "Safe" Acylation):
-
Dissolve N-Boc-L-Proline in anhydrous THF (0°C).
-
Add CDI portion-wise. Stir at 0°C for 1 hour, then warm to RT.
-
Checkpoint: Ensure CO2 evolution ceases. This forms the acyl-imidazole , which is reactive but less prone to ketene formation (a racemization pathway) than acid chlorides.
-
-
Enolate Formation (The "Soft" Nucleophile):
-
Coupling:
-
Add the activated acyl-imidazole solution to the Magnesium enolate slurry dropwise at 0°C.
-
Stir overnight at RT.
-
Result: Formation of the
-keto ester with >99% retention of configuration.
-
-
Cyclization (The "Closing" Step):
-
Quench the reaction with dilute HCl (keep T < 10°C) and extract.
-
Dissolve the crude
-keto ester in Ethanol. -
Add Hydrazine Hydrate (2.0 equiv) dropwise at 0°C.
-
Stir at RT for 2 hours. Do not reflux unless necessary.
-
Note: If the reaction is sluggish, add catalytic Acetic Acid, but monitor ee closely.
-
Module 3: Troubleshooting & FAQs
Ticket #402-A: "I see 20% loss of ee after the hydrazine step."
Diagnosis: You likely heated the reaction too aggressively during cyclization. Corrective Action:
-
Lower Temperature: Run the hydrazine step at 0°C to RT.
-
Solvent Switch: Switch from Methanol to Ethanol/Water mixtures. Water can stabilize the transition state for cyclization.
-
Acid Catalyst: Use Acetic Acid instead of HCl. Strong mineral acids can promote acid-catalyzed enolization.
Ticket #402-B: "My yield is low during the CDI activation."
Diagnosis: Moisture contamination. CDI hydrolyzes rapidly to imidazole and CO2. Corrective Action:
-
Use fresh CDI.
-
Ensure the Proline is dry (azeotrope with toluene if needed).
-
Alternative: Use EDC/Oxyma for activation if CDI fails, though CDI is preferred for scale-up.
Ticket #402-C: "Can I use NaH (Sodium Hydride) to make the enolate?"
Diagnosis: CRITICAL ERROR.
Explanation: NaH is a hard, strong base. It will deprotonate the
Module 4: Analytical Validation
You cannot fix what you cannot measure. Standard C18 HPLC will not separate enantiomers.
Recommended Chiral HPLC Method:
| Parameter | Setting |
|---|---|
| Column | Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose based) |
| Mobile Phase | Hexane : Isopropanol (90:10) with 0.1% Diethylamine |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Expected Retention | (S)-isomer: ~8.5 min; (R)-isomer: ~11.2 min (Verify with racemic standard) |
Module 5: Workflow Visualization
The following diagram illustrates the optimized process flow to ensure stereochemical integrity.
Figure 2: The Masamune-Claisen workflow minimizes exposure to racemizing conditions.
References
-
Racemization Mechanisms in Proline Derivatives Wei, L., & Lubell, W. D. (2000). Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines.[6] Organic Letters, 2(17), 2595-2598.[6] [Link]
-
General Pyrazole Synthesis via 1,3-Dicarbonyls Willy, B., & Müller, T. J. J. (2009). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
-
Magnesium Enolate (Masamune-Claisen) Methodology Organic Syntheses Procedure. (S)-N-[(S)-1-Hydroxy-4-methyl-1,1-diphenylpentan-2-yl]pyrrolidine-2-carboxamide (Demonstrating N-Boc Proline activation safety). [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. mdpi.com [mdpi.com]
- 3. sfera.unife.it [sfera.unife.it]
- 4. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. Racemization in the use of N-(9-(9-phenylfluorenyl))serine-derived cyclic sulfamidates in the synthesis of delta-keto alpha-amino carboxylates and prolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Solubility Issues of 3-(pyrrolidin-2-yl)-1H-pyrazole in DMSO
Welcome to the technical support center for 3-(pyrrolidin-2-yl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
I. Understanding the Solubility of Pyrazole Derivatives
Pyrazole and its derivatives are a class of heterocyclic compounds with a wide range of biological activities, making them common scaffolds in drug discovery.[1][2][3] Their solubility is governed by a combination of factors including molecular weight, intermolecular forces such as hydrogen bonding, the nature of substituents on the pyrazole ring, and the compound's crystal lattice energy.[4][5] 3-(pyrrolidin-2-yl)-1H-pyrazole, with its pyrrolidinyl substituent, possesses both hydrogen bond donors and acceptors, which can influence its interaction with solvents. While generally more soluble in organic solvents like ethanol and methanol than in water, achieving a stable, desired concentration in DMSO can sometimes be challenging.[6][7]
II. Troubleshooting Guide: A Step-by-Step Approach
This section provides a systematic approach to resolving solubility issues with 3-(pyrrolidin-2-yl)-1H-pyrazole in DMSO.
Initial Observation: Compound is not dissolving or is forming a suspension.
Question 1: Have you verified the quality of your DMSO?
Answer: The hygroscopic nature of DMSO is a frequent culprit in solubility problems.[8][9][10] DMSO readily absorbs atmospheric moisture, and the presence of even small amounts of water can significantly decrease the solubility of many organic compounds by altering the solvent's polarity.[11]
Recommended Actions:
-
Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous or high-purity DMSO for preparing your stock solutions.
-
Proper Storage: Store DMSO in a tightly sealed container, in a dry environment, preferably in a desiccator to minimize water absorption.[8]
-
Small Aliquots: Consider purchasing smaller bottles of DMSO to reduce the frequency of opening and exposure to air.
Question 2: Could the physical properties of the compound be a factor?
Answer: The solid-state properties of your 3-(pyrrolidin-2-yl)-1H-pyrazole, such as its polymorphic form and particle size, can influence its dissolution rate and apparent solubility.[12] Additionally, the purity of the compound is a critical factor.[12][13][14]
Recommended Actions:
-
Compound Purity: Be aware that highly pure, crystalline materials can sometimes be less soluble than their less pure or amorphous counterparts.[12] If you have access to different batches, you may observe different solubility behaviors.
-
Salt Form: Investigate whether your compound is a free base or a salt (e.g., hydrochloride). Salts often have different solubility profiles than their free-base counterparts.[15][16]
-
Visual Inspection: Before attempting to dissolve, visually inspect the compound for any signs of degradation or unusual appearance.
Experimental Workflow for Dissolution
If you are still facing issues after considering the above, follow this experimental workflow to systematically address the problem.
Caption: A stepwise workflow for troubleshooting the dissolution of 3-(pyrrolidin-2-yl)-1H-pyrazole in DMSO.
Detailed Protocol for Dissolution:
-
Preparation: Bring the vial of 3-(pyrrolidin-2-yl)-1H-pyrazole to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the solid compound.
-
Mechanical Agitation: Vortex the solution vigorously for 2-5 minutes.
-
Sonication: If the compound has not fully dissolved, place the vial in an ultrasonic water bath for 10-15 minutes. Sonication can help break up solid aggregates and facilitate dissolution.[17]
-
Gentle Warming: If solubility is still an issue, gently warm the solution in a water bath to 30-40°C for 5-10 minutes.[8] Be cautious, as excessive heat can lead to compound degradation.
-
Final Assessment: After each step, visually inspect the solution for any undissolved particles. A clear solution indicates complete dissolution.
Table 1: Summary of Physical Interventions for Dissolution
| Method | Duration | Temperature | Rationale |
| Vortexing | 2-5 minutes | Room Temperature | Provides mechanical agitation to increase the rate of dissolution. |
| Sonication | 10-15 minutes | Room Temperature | Uses ultrasonic waves to break apart solid particles and enhance solvent interaction. |
| Gentle Warming | 5-10 minutes | 30-40°C | Increases the kinetic energy of the system, often improving the solubility of solids.[6] |
III. Frequently Asked Questions (FAQs)
Q1: My compound dissolved initially but then precipitated out of the DMSO stock solution upon storage. What happened?
A1: This is a common phenomenon that can be attributed to a couple of factors:
-
Supersaturation: The use of heating or sonication may have created a supersaturated solution.[12] This is a thermodynamically unstable state, and over time, the excess solute may crystallize out of the solution.
-
Moisture Absorption: If the stock solution vial was not sealed tightly, the DMSO likely absorbed moisture from the atmosphere, reducing the solubility of your compound and causing it to precipitate.[8][11] Freeze-thaw cycles can exacerbate this issue by introducing moisture through condensation.[11]
Best Practices for Storage:
-
Store DMSO stock solutions at -20°C for short-term (up to 1 month) or -80°C for long-term storage.[18]
-
Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to air.[8]
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer for my biological assay. How can I prevent this?
A2: This is known as "precipitation upon dilution" and occurs when a compound that is soluble in an organic solvent like DMSO is not soluble in the final aqueous assay buffer.[19][20][21]
Strategies to Mitigate Precipitation:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. This gradual change in solvent composition can sometimes keep the compound in solution.[18]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experimental system can tolerate (typically <0.5% for cell-based assays to avoid toxicity).[18][22] A higher final DMSO concentration can help maintain solubility.
-
Co-solvents and Excipients: Consider the use of co-solvents like ethanol or polyethylene glycol (PEG) in your final buffer, or the addition of non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) to improve the solubility of hydrophobic compounds.[19]
-
pH Adjustment of the Aqueous Buffer: If your compound has ionizable groups, adjusting the pH of the final aqueous buffer may improve its solubility.[19][] Since 3-(pyrrolidin-2-yl)-1H-pyrazole contains basic nitrogen atoms, making the aqueous buffer slightly acidic might increase its solubility by forming a more soluble salt.
Caption: Decision tree for addressing precipitation upon dilution into aqueous buffers.
Q3: How can I be certain that my compound is truly dissolved and at the correct concentration?
A3: Visual inspection can be misleading. To confirm solubility and concentration, especially for critical experiments, analytical methods are recommended.
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a reliable method to determine the concentration of the compound in the supernatant after centrifugation of a saturated solution. It can also detect any potential degradation products.[24][25]
-
Nephelometry: This technique measures the turbidity of a solution and can be used to determine the kinetic solubility of a compound in a high-throughput manner.[24][26]
IV. Concluding Remarks
Troubleshooting the solubility of 3-(pyrrolidin-2-yl)-1H-pyrazole in DMSO requires a systematic and logical approach. By carefully considering the quality of your reagents, the physical properties of your compound, and employing a structured experimental workflow, you can overcome most common solubility challenges. For persistent issues, advanced analytical techniques may be necessary to fully characterize the behavior of your compound in solution.
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
- Di, L., & Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
-
Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Retrieved from [Link]
-
Various Authors. (2013). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
-
JoVE. (2015). Determining the Solubility Rules of Ionic Compounds. Retrieved from [Link]
- Kerns, E. H., & Di, L. (2003). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 8(7), 316-323.
-
CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. Retrieved from [Link]
-
LifeTein. (2023). How to dissolve peptide in DMSO and still be safe to the cell culture. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
- Palmer, D. S., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]
-
Various Authors. (2014). DMSO wont dilute my pure compound. How to solve this? ResearchGate. Retrieved from [Link]
- DeRoy, P. L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 6(8), 920-925.
- Tetko, I. V., et al. (2013). In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.
-
MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Retrieved from [Link]
-
Various Authors. (2017). DMSO is a very hygroscopic liquid. Is there a way to prevent it from absorbing water? ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Retrieved from [Link]
-
PubChem. (n.d.). 4-(pyrrolidin-3-yl)-1H-pyrazole dihydrochloride. Retrieved from [Link]
-
Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. Retrieved from [Link]
- Burkhard, A., & Walse, B. (2014). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Journal of Visualized Experiments, (91), e51845.
- International Journal of Advanced Research and Review. (2016).
-
Ibis Scientific, LLC. (2025). Why Solvent Purity Is Crucial in the World of Chemistry. Retrieved from [Link]
-
Various Authors. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? ResearchGate. Retrieved from [Link]
- National Journal of Pharmaceutical Sciences. (2021).
- International Journal of Pharmaceutical Sciences Review and Research. (2020).
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
- de la Torre, G. M., et al. (2024). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules.
-
Academia.edu. (n.d.). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. Retrieved from [Link]
- University of Toronto. (2023). Solubility of Organic Compounds.
-
ReAgent. (2022). Why Is Purity Important In Chemistry? Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). DMSO as a C1 Source for [2 + 2 + 1] Pyrazole Ring Construction via Metal-Free Annulation with Enaminones and Hydrazines. Retrieved from [Link]
-
MDPI. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Retrieved from [Link]
-
ResearchGate. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. Retrieved from [Link]
-
MDPI. (2022). Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. Retrieved from [Link]
-
PubChem. (n.d.). Pyrazole. Retrieved from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. ziath.com [ziath.com]
- 12. Solubility Effects | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 13. ibisscientific.com [ibisscientific.com]
- 14. chemicals.co.uk [chemicals.co.uk]
- 15. quora.com [quora.com]
- 16. Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.cn [medchemexpress.cn]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. biology.stackexchange.com [biology.stackexchange.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 26. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing recrystallization solvents for pyrrolidinyl-pyrazole salts
Technical Support Center: Recrystallization of Pyrrolidinyl-Pyrazole Salts
Ticket ID: #REC-PYR-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]
Introduction: The Engineering of Crystal Purity
Welcome to the Technical Support Center. You are likely here because your pyrrolidinyl-pyrazole salt—a scaffold combining a basic aliphatic amine (pyrrolidine) with an aromatic heterocycle (pyrazole)—is behaving unpredictably.[1]
These salts often exhibit high solubility in polar protic solvents (due to the pyrrolidinyl ammonium cation) and moderate lipophilicity (due to the pyrazole ring). This duality frequently leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1][2][3]
This guide is not a cookbook; it is a troubleshooting algorithm designed to help you engineer a robust purification process.
Module 1: Solvent System Selection (The Knowledge Base)
Core Principle: You must balance the solvation power for the ionic salt against the rejection power for non-polar impurities.
For pyrrolidinyl-pyrazole salts, single-solvent systems rarely suffice.[1] We recommend a Binary Solvent System (Solvent/Anti-solvent).
Solvent Compatibility Matrix
| Solvent Class | Examples | Role | Suitability for Pyrrolidinyl-Pyrazole Salts |
| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Good Solvent | High. Excellent solubility for amine salts.[1] Risk: Yield loss due to high solubility even at low temps. |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc) | Anti-Solvent | High. Moderate polarity allows for controlled precipitation.[1] Good for rejecting non-polar impurities. |
| Ethers | MTBE, THF, 2-MeTHF | Anti-Solvent | Medium. MTBE is excellent for inducing crystallization but can cause oiling out if added too fast.[1] |
| Ketones | Acetone, MEK | Hybrid | Low. Risk of Schiff base formation with unprotonated amines; often too soluble for salts. |
| Water | Water | Co-Solvent | Specific. Use only in small % (1-5%) to break hydrates or solubilize difficult salts.[1] Risk: Hygroscopicity. |
Selection Workflow Diagram
Figure 1: Decision logic for establishing a baseline binary solvent system.
Module 2: Troubleshooting "Oiling Out" (Critical Issue)
The Symptom: Upon cooling, your clear solution turns into a milky emulsion or deposits a sticky gum/oil at the bottom of the flask. The Cause: The solution has entered a region of Liquid-Liquid Phase Separation (LLPS) before it crossed the solubility curve (Metastable Zone Limit). This is thermodynamically driven by impurities or high supersaturation.
The Protocol: De-Oiling Strategy
Step 1: The "Cloud Point" Reset
-
Re-heat the oiled mixture until it becomes a clear, homogeneous solution again.
-
Add a small volume (5-10%) of the Good Solvent (e.g., EtOH).[1] Why? This shifts the composition away from the LLPS boundary.
Step 2: Iso-Refractive Seeding (The "Invisible" Seed) [1]
-
Prepare a small amount of pure seed crystals (even 1 mg helps).
-
Cool the solution just above the temperature where oiling previously occurred.
-
Add seeds.
-
Hold temperature for 30-60 minutes. Why? This allows the seeds to grow, consuming supersaturation and preventing the concentration from reaching the oiling threshold.
Step 3: Controlled Cooling
-
Cool at a rate of 5°C per hour . Rapid cooling spikes supersaturation, forcing the system back into the oiling zone.
Mechanism of Oiling Out
Figure 2: Divergent pathways of crystallization vs. oiling out.[1] Seeding bridges the gap to nucleation.
Module 3: Impurity Purging & Polymorph Control
User Query: "My HPLC purity is stuck at 98%. How do I remove the des-halo impurity?"
Analysis: Structural analogs (like des-halo impurities) often co-crystallize because they fit into the crystal lattice. Simple recrystallization may fail.[3][4]
Advanced Protocol: The "Slurry Swish"
Instead of dissolving completely, use a thermodynamic slurry to purge impurities.
-
Suspend your solid in the solvent system (e.g., 10 volumes of EtOAc:EtOH 9:1).
-
Heat to 50°C (do not dissolve completely).
-
Stir for 12-24 hours.
-
Cool to 20°C and filter.
Why this works: Ostwald Ripening. Small, impure crystals dissolve; large, pure crystals grow.[1] The impurity, being more soluble than the product, remains in the mother liquor.
Frequently Asked Questions (FAQ)
Q: My salt is hygroscopic and becomes a goo on the filter. What do I do? A: This is common with pyrrolidinyl salts (especially HCl salts).
-
Switch the counter-ion. Try Fumarate or Tosylate ; these large, non-hygroscopic anions often pack better with bulky amines.[1]
-
Wash with anhydrous MTBE or Heptane immediately after filtration to remove residual alcohol.
-
Dry in a vacuum oven with a P₂O₅ trap.
Q: Can I use water to remove inorganic salts? A: Yes, but be careful. Pyrrolidinyl-pyrazoles are basic.[1] If you use water, ensure the pH is low enough to keep the salt protonated, or you risk free-basing the compound, which will oil out immediately. A better approach is to filter the hot alcoholic solution (hot filtration) to remove inorganic salts (NaCl/KCl) which are insoluble in hot ethanol.
Q: I have no seeds. How do I start the first crystallization? A:
-
Scratching: Use a glass rod to scratch the side of the flask at the air-liquid interface.
-
Evaporation: Leave a dilute solution in a vial with a needle-hole cap in a fume hood for 3 days. Slow evaporation often yields the first crystal.
-
Anti-solvent vapor diffusion: Place a vial of your solution inside a larger jar containing MTBE. Seal the jar. MTBE vapor will slowly diffuse into your solution, inducing nucleation.[1]
References
-
Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] (The definitive text on solubility curves and supersaturation). Link
-
Beckmann, W. (2000).[1] "Seeding the Crystallization of Active Pharmaceutical Ingredients." Organic Process Research & Development, 4(5), 372–383.[1] (Critical for understanding the seeding protocol in Module 2). Link[1]
-
Stahly, G. P. (2007).[1] "Diversity in Single- and Multiple-Component Crystals. The Search for and Prevalence of Polymorphs and Cocrystals." Crystal Growth & Design, 7(6), 1007–1026.[1] (Reference for polymorph and salt selection). Link[1]
-
Veverka, M., et al. (2013).[1] "Oiling Out: Investigation of the Crystallization of a Pharmaceutical Salt." Chemical Engineering & Technology. (Specific mechanisms of LLPS in amine salts). Link[1]
Sources
Technical Support Center: Catalyst Poisoning & 3-(pyrrolidin-2-yl)-1H-pyrazole
Ticket ID: CP-PYR-003 Subject: Overcoming catalytic arrest during cross-coupling of 3-(pyrrolidin-2-yl)-1H-pyrazole scaffolds. Status: Open Priority: Critical
Diagnostic: The "Death Grip" Mechanism
User Observation: "I am attempting a Suzuki-Miyaura coupling on the pyrazole ring, but the reaction stalls at <10% conversion. Adding more catalyst doesn't help."
Root Cause Analysis: The molecule 3-(pyrrolidin-2-yl)-1H-pyrazole is a "privileged structure" in kinase inhibitor discovery, but it is a nightmare for transition metals. It acts as a bidentate chelator .
Unlike simple pyridines that bind monodentately, this scaffold clamps onto the Palladium (Pd) center using both the pyrrolidine nitrogen and the pyrazole nitrogen (N2) . This forms a thermodynamically stable 5-membered metallacycle, effectively removing the Pd from the catalytic cycle.
Visualization: The Chelation Trap
The following diagram illustrates how the substrate arrests the catalyst.
Caption: Figure 1. The substrate acts as a bidentate ligand, sequestering the L-Pd(0) species into an inactive metallacycle complex, preventing oxidative addition.
Troubleshooting Modules
Module A: The "Nuclear Option" (Full Protection)
Recommendation: If your synthetic route allows, this is the most reliable fix. You must mask both nitrogen atoms to disrupt the chelation bite angle.
Protocol:
-
Pyrrolidine Protection: Install a Boc (tert-butyloxycarbonyl) group. This sterically hinders the nitrogen and reduces its basicity.
-
Pyrazole Protection: Install a SEM (2-(Trimethylsilyl)ethoxymethyl) or THP (Tetrahydropyranyl) group on the pyrazole N1.
Why this works:
-
Boc: Creates steric bulk and lowers electron density on the pyrrolidine N.
-
SEM/THP: Blocks the pyrazole N1, forcing the N2 to be less accessible or sterically crowded.
| Step | Reagent | Conditions | Purpose |
| 1 | Boc₂O, NaOH | Dioxane/H₂O, RT | Masks Pyrrolidine N (removes nucleophilicity). |
| 2 | SEM-Cl, NaH | THF, 0°C to RT | Masks Pyrazole N (prevents N-arylation side reactions). |
Module B: The "Soft Power" Strategy (Additives & Lewis Acids)
Recommendation: Use this if you cannot protect the amines due to downstream sensitivity. This method uses "decoy" metals to occupy the nitrogen binding sites.
The Logic: By adding a Lewis acid (like Mg²⁺ or Zn²⁺), you force the substrate to chelate the cheap metal additive instead of your expensive Palladium catalyst.
Protocol:
-
Additive: Magnesium Chloride (MgCl₂) or Zinc Chloride (ZnCl₂).
-
Loading: 2.0 - 5.0 equivalents relative to the substrate.
-
Mechanism: The Mg²⁺ binds the pyrrolidine-pyrazole motif, leaving the Pd free to react with the aryl halide (if coupling at a carbon) or facilitating the desired pathway.
Critical Note: Ensure your base is compatible. If using MgCl₂, avoid phosphate bases (like K₃PO₄) as they may precipitate Magnesium Phosphate. Use Carbonate bases (Cs₂CO₃) instead.
Module C: Ligand Engineering (Steric Overpowering)
Recommendation: If running the reaction "naked" (unprotected), you must use a ligand bulky enough to prevent the substrate from approaching the metal center.
Recommended Catalysts:
-
Buchwald 3rd/4th Gen Precatalysts (e.g., XPhos Pd G4, RuPhos Pd G4):
-
Why: The biaryl backbone creates a "roof" over the Pd, making it difficult for the bidentate substrate to squeeze in.
-
-
PEPPSI-IPr (NHC Ligand):
-
Why: The N-Heterocyclic Carbene (NHC) binds extremely tightly to Pd, preventing the pyrazole from displacing the ligand.
-
Comparative Data: Unprotected Coupling Yields
| Catalyst System | Additive | Yield (LCMS) | Status |
|---|---|---|---|
| Pd(PPh₃)₄ | None | < 5% | Failed (Poisoned) |
| Pd(dppf)Cl₂ | None | 12% | Poor (Chelation persists) |
| XPhos Pd G4 | None | 65% | Good (Steric shielding) |
| Pd(OAc)₂ / XPhos | MgCl₂ (2 eq) | 88% | Optimal (Shielding + Decoy) |
Decision Logic: Optimization Workflow
Use this flowchart to select the correct strategy for your specific constraints.
Caption: Figure 2. Decision tree for optimizing cross-coupling of 3-(pyrrolidin-2-yl)-1H-pyrazole based on synthetic flexibility.
Frequently Asked Questions (FAQs)
Q: Why does my reaction turn black immediately? A: Immediate black precipitation usually indicates "Pd black" formation. This means your ligand has dissociated, or the Pd has clustered. In the context of this substrate, it often means the substrate stripped the ligand off the Pd, formed the complex, and then decomposed. Solution: Switch to a precatalyst (like XPhos Pd G4) rather than mixing Pd(OAc)₂ and ligand in situ.
Q: Can I use CuI as a co-catalyst (Sonogashira style)? A: Be careful. While Copper is standard in Sonogashira, with this specific substrate, the Copper will likely get chelated by the pyrrolidine-pyrazole system, deactivating the Copper cycle. Solution: Use "Copper-free" Sonogashira conditions (Type II) utilizing a stronger base and a highly active Pd-ligand system (e.g., Pd-116).
Q: Does the stereochemistry of the pyrrolidine (R vs S) affect the poisoning? A: No. Both enantiomers will poison the catalyst equally. However, if you are using a chiral ligand for an asymmetric transformation, the substrate's chirality might cause a "matched/mismatched" steric clash, but the fundamental poisoning mechanism (chelation) remains the same.
References
-
Mechanisms of Catalyst Deactivation
-
Overcoming Heterocycle Poisoning
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: N
-
URL:[Link]
-
Lewis Acid Additives
-
Buchwald-Hartwig Ligand Selection
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The roles of Lewis acidic additives in organotransition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Handling & Storage of 3-(pyrrolidin-2-yl)-1H-pyrazole
Executive Technical Summary
3-(pyrrolidin-2-yl)-1H-pyrazole represents a "privileged scaffold" in medicinal chemistry, frequently utilized in the synthesis of JAK inhibitors and other kinase-targeting therapeutics. However, its handling presents a specific set of challenges derived from its dual-nitrogen heterocycle structure.
Users often report the material transforming from a solid to a viscous oil or "goo" upon storage. This is rarely simple melting. It is a chemical cascade driven by the pyrrolidine ring’s high affinity for atmospheric CO₂ and moisture. This guide provides the mechanistic understanding and protocols required to maintain the integrity of this critical building block.
The "Carbamate Trap": Mechanism of Instability
To troubleshoot effectively, you must understand why the compound degrades. It is not thermally unstable; it is environmentally reactive.
The Degradation Cascade
The secondary amine in the pyrrolidine ring is a potent nucleophile. In the presence of ambient air (containing ~420 ppm CO₂ and moisture), it undergoes a reversible reaction to form a carbamate salt. This process disrupts the crystal lattice, lowering the melting point and attracting further moisture (deliquescence).
Key Insight: If your sample has gained weight, it is likely not just wet—it has chemically captured CO₂.
Troubleshooting Guide: Common Scenarios
Scenario A: "My solid sample turned into a yellow oil."
Diagnosis: Deliquescence driven by carbamate formation. Immediate Action:
-
Do NOT heat in an oven to dry (this accelerates oxidation).
-
Check pH: Dissolve a small aliquot in water. If pH is significantly basic (>10), it is likely still the free base but wet. If pH has shifted neutral, significant carbonate formation has occurred.
-
Recovery: Perform an azeotropic drying cycle (see Protocol A below) or convert to the HCl salt (Protocol B) for long-term stability.
Scenario B: "The material gained weight during weighing."
Diagnosis: Rapid surface adsorption of moisture/CO₂. Impact: Stoichiometric errors in subsequent reactions (e.g., amide couplings). Solution: Use the "Weighing by Difference" technique inside a glove bag or argon-flushed box. Never weigh this compound on an open balance for critical GMP steps.
Scenario C: "NMR shows extra peaks around 160 ppm (13C) or broad protons."
Diagnosis: The 160 ppm peak in 13C NMR often indicates the carbonyl carbon of the carbamate species formed by CO₂ absorption [1]. Broad proton signals indicate rapid proton exchange due to water contamination. Solution: The sample must be re-purified or dried.
Stability Data & Storage Matrix
The following table summarizes the stability profile based on the physical form. Strong Recommendation: Store as the Dihydrochloride salt whenever possible.
| Feature | Free Base (Solid/Oil) | Dihydrochloride Salt (Solid) |
| Hygroscopicity | Extreme (Deliquescent) | Moderate (Manageable) |
| CO₂ Sensitivity | High (Forms Carbamates) | Negligible (Amine is protonated) |
| Oxidation Risk | Moderate (Secondary amine) | Low |
| Storage Temp | -20°C (Required) | 2-8°C (Acceptable), -20°C (Ideal) |
| Shelf Life | < 6 Months (if opened) | > 24 Months |
| Handling Atmosphere | Argon/Nitrogen Required | Standard Desiccator |
Validated Protocols
Protocol A: Azeotropic Drying (Restoring the Free Base)
Use this if you must use the free base for a reaction and the sample has become oily.
-
Dissolution: Dissolve the oily residue in anhydrous Dichloromethane (DCM) .
-
Filtration: If the oil contained insoluble carbonates, filter the solution through a sintered glass funnel.
-
Evaporation: Concentrate the filtrate on a rotary evaporator.
-
The Chase: Add anhydrous Toluene (3x volume) and re-evaporate. The toluene-water azeotrope removes bound moisture effectively.
-
Final Dry: Place under high vacuum (< 1 mbar) for 12 hours. Backfill with Argon.
Protocol B: Conversion to Dihydrochloride Salt (Stabilization)
Use this for long-term storage.
-
Dissolve: Dissolve 1.0 eq of the free base in 1,4-Dioxane or Ethanol (anhydrous).
-
Acidify: Cool to 0°C. Dropwise add 2.2 eq of 4M HCl in Dioxane .
-
Why 2.2 eq? You must protonate both the pyrrolidine amine and the pyrazole nitrogen to ensure a stoichiometric salt lattice.
-
-
Precipitate: A white solid should precipitate immediately. If not, add Diethyl Ether as an anti-solvent.
-
Isolate: Filter under inert gas (Nitrogen blanket). Wash with cold Ether.
-
Dry: Vacuum dry at 40°C.
FAQ: Technical Support
Q: Can I use a desiccator with silica gel? A: For the salt form, yes. For the free base, no . Silica gel is acidic and can interact with the surface of the amine. Furthermore, standard silica does not remove CO₂. You must use a desiccator with KOH pellets or Phosphorus Pentoxide (P₂O₅) to create a basic/neutral dry environment that scavenges CO₂.
Q: Why does the color change to yellow/brown? A: This indicates N-oxidation of the secondary amine (pyrrolidine ring). While the pyrazole is robust, the pyrrolidine is susceptible to radical oxidation if exposed to light and air. Yellow samples can often be purified via a short silica plug (eluting with DCM/MeOH/NH₃), but the best cure is prevention (Argon storage).
Q: I need to use the free base in a reaction, but I only have the stable HCl salt. What do I do? A: Do not perform an aqueous extraction (which re-introduces water). Instead, use an in situ neutralization. Suspend the HCl salt in your reaction solvent and add a non-nucleophilic base (e.g., DIPEA or TEA) immediately before adding the electrophile.
Workflow Visualization: Safe Handling
References
-
CO₂ Capture by Pyrrolidines
-
Gómez-Díaz, D., et al. (2018). "CO₂ capture by pyrrolidine: Reaction mechanism and mass transfer."[1] Chemical Engineering Journal. This paper details the kinetics of carbamate formation in pyrrolidine derivatives, explaining the "weight gain" phenomenon.
-
-
Purification of Amines
-
Armarego, W. L. F., & Chai, C. L. L. (2009). Purification of Laboratory Chemicals (6th Ed.). Butterworth-Heinemann. The definitive guide on drying amines using KOH and azeotropic distillation.
-
-
Stability of Secondary Amines
-
Baertschi, S. W., et al. (2018). "Artifactual degradation of secondary amine-containing drugs...". Journal of Pharmaceutical Sciences. Highlights the risks of nitrosamine formation and oxidation in stability chambers.
-
-
Pyrazole Properties
-
Kumar, V., et al. (2021). "A review of pyrazole and its derivatives." National Journal of Pharmaceutical Sciences. Provides context on the amphoteric nature of the pyrazole ring and its salt-forming capabilities.[2]
-
Sources
Technical Support Center: Regiocontrol in 3-(pyrrolidin-2-yl)-1H-pyrazole Alkylation
The following guide is designed as a specialized technical support resource for medicinal chemists and process development scientists working with the 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold.
Current Status: Online 🟢 Topic: Troubleshooting Regioselectivity (N-pyr vs. N-pyz and N1 vs. N2) Assigned Specialist: Senior Application Scientist
Executive Summary: The Selectivity Triangle
The alkylation of 3-(pyrrolidin-2-yl)-1H-pyrazole presents a classic "competing nucleophile" challenge. You are dealing with three potential reaction sites, each governed by distinct electronic and steric factors.[1]
-
Pyrrolidine Nitrogen (
): A secondary aliphatic amine ( ). Under neutral or weakly basic conditions, this is the kinetic nucleophile.[1] -
Pyrazole
(Distal): The nitrogen furthest from the C3-pyrrolidine ring. Alkylation here yields the 1,3-isomer . This is generally the thermodynamic product due to lower steric hindrance. -
Pyrazole
(Proximal): The nitrogen adjacent to the C3-pyrrolidine ring. Alkylation here yields the 1,5-isomer . This is often the kinetic product or the result of chelation control.
The Golden Rule: You cannot rely on stoichiometry alone. Selectivity requires protection strategies or precise pKa targeting .
Interactive Troubleshooting Guide
Scenario A: "I want to alkylate the Pyrrolidine, but the Pyrazole is reacting (or I get a mixture)."
Diagnosis: You are likely using a base that is too strong, creating the highly nucleophilic pyrazolate anion, or your electrophile is too "hot."[1]
Solution: Leverage the basicity difference. The pyrrolidine is a better nucleophile than the neutral pyrazole, but the pyrazolate anion (formed by deprotonation) is superior to both.
-
Protocol 1: Reductive Amination (Highest Selectivity)
-
Mechanism: Avoids direct alkylation competition entirely.
-
Reagents: Aldehyde/Ketone +
or . -
Conditions: DCM or DCE, slightly acidic pH (acetic acid).[1]
-
Why it works: The pyrazole nitrogen is not basic enough to form an iminium ion effectively, whereas the pyrrolidine reacts rapidly.
-
-
Protocol 2: Inorganic Base Tuning
-
Base: Use
or in a protic solvent (EtOH/MeOH) or Acetone. -
Avoid: NaH, KOtBu, or Cs2CO3 in DMF (these promote pyrazole deprotonation).[1]
-
Why it works: These conditions maintain the pyrazole in its neutral form (
), which is poorly nucleophilic compared to the pyrrolidine ( ).
-
Scenario B: "I want to alkylate the Pyrazole, but the Pyrrolidine is reacting."
Diagnosis: The pyrrolidine nitrogen is a "nucleophilic sink." If it is exposed, it will react.[1]
Solution: Mandatory Protection. Attempting to selectively alkylate the pyrazole in the presence of a free secondary pyrrolidine amine is experimentally risky and rarely scalable.
-
Step 1: Protect Pyrrolidine
-
Use Boc-anhydride (
) in DCM/NaOH. -
Result:tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate .
-
Note: The Boc group adds steric bulk, which further enhances selectivity for the distal (
) pyrazole nitrogen in the next step.
-
-
Step 2: Alkylate Pyrazole
-
Proceed to Scenario C for controlling the N1 vs. N2 ratio.
-
Scenario C: "I am alkylating the Pyrazole, but getting the wrong regioisomer ( vs )."
Diagnosis: You are facing the 1,3- vs. 1,5-isomer problem.[1]
-
Target: 1-alkyl-3-(pyrrolidin-2-yl)pyrazole (Distal/Linear).
-
Contaminant: 1-alkyl-5-(pyrrolidin-2-yl)pyrazole (Proximal/Clashed).
Root Cause Analysis:
-
Sterics: The pyrrolidine ring (especially if Boc-protected) is bulky. Thermodynamics favor placing the alkyl group on the distal nitrogen (
) to minimize strain. -
Kinetics/Chelation: If you use small counter-ions (Li+, Na+) or non-polar solvents, the pyrazolate might coordinate with the pyrrolidine carbamate, directing alkylation to the proximal position (
).[1]
Optimization Matrix:
| Variable | To Favor | To Favor |
| Solvent | Polar Aprotic (DMF, DMSO, NMP) | Non-polar (THF, Toluene, DCM) |
| Base | NaH, LiOtBu | |
| Temperature | High (Heating promotes thermodynamic product) | Low (0°C to -78°C promotes kinetic product) |
| Additives | 18-Crown-6 (sequesters cation, prevents chelation) | MgBr2 or specific Lewis acids (promotes chelation) |
Recommended Protocol for
-
Dissolve N-Boc-intermediate in DMF .
-
Add
(1.5 - 2.0 eq). -
Stir at RT for 30 min to ensure deprotonation.
-
Add Alkyl Halide (1.1 eq).
-
Heat to 60-80°C if the electrophile is sluggish.
-
Why: Cesium is a large "soft" cation that dissociates well in DMF, creating a "naked" pyrazolate anion.[1] The reaction is driven by steric repulsion away from the pyrrolidine, heavily favoring the
product.
-
Visualizing the Reaction Logic
The following diagram illustrates the decision pathways and mechanistic outcomes.
Caption: Decision tree for optimizing alkylation conditions based on the desired nucleophilic site and regioisomer.
Frequently Asked Questions (FAQs)
Q: How do I distinguish the N1 (1,3) and N2 (1,5) isomers by NMR? A: NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard.
-
1,3-isomer (
-alkyl): You will see an NOE correlation between the Alkyl group protons and the pyrazole H5 proton . You will also see an NOE between the Pyrrolidine protons and the pyrazole H4 proton . -
1,5-isomer (
-alkyl): You will see a strong NOE correlation between the Alkyl group protons and the Pyrrolidine protons (specifically the C2-H or Boc-group), as they are spatially proximate.
Q: Can I use NaH for the N1-alkylation?
A: You can, but it is riskier. NaH in THF often leads to tight ion-pairing. If the pyrrolidine protecting group (like Boc or Cbz) has a carbonyl oxygen, the
Q: My yield is low because of bis-alkylation. What happened? A: This occurs if you failed to protect the pyrrolidine. The pyrazole alkylates first (if base is strong), and then the pyrrolidine alkylates (or vice versa). Always protect the aliphatic amine if you want a clean mono-alkylated pyrazole product.
References
-
Norman, N. J., et al. (2022).[1][2][3][4] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry, 87(15), 10018-10025.[1][2] [2][3]
- Key Insight: Detailed crystallographic and mechanistic analysis of N1 vs N2 selectivity, confirming steric and electronic drivers in pyrazole alkyl
-
Kalluraya, B., & Rai, G. (2025).[1] "Regioselective Synthesis and Biological Activity of N-substituted Pyrazoles." ResearchGate.
- Key Insight: Discusses the impact of solvent and base choice on the regiochemical outcome of 3-substituted pyrazoles.
-
BenchChem Technical Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Troubleshooting Guide." BenchChem Knowledge Base.
- Key Insight: General protocols for switching between kinetic and thermodynamic control in heterocyclic alkyl
-
Reich, H. J. (2025). "pKa Values of Nitrogen Heterocycles." University of Wisconsin-Madison Chemistry.
- Key Insight: Fundamental pKa data validating the acidity difference between pyrazole NH (~14) and pyrrolidinium (~11).
Sources
Minimizing side reactions in the deprotection of pyrrolidinyl-pyrazoles
The following guide is structured as a Tier 3 Technical Support resource, designed for senior scientists and process chemists. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.
Topic: Minimizing Side Reactions & Optimizing Yields Ticket ID: PYR-PYZ-DEP-001 Status: Open for Consultation
Executive Summary
The deprotection of pyrrolidinyl-pyrazoles presents a unique "push-pull" challenge. You are managing two distinct nitrogen environments: the highly basic, nucleophilic pyrrolidine nitrogen (
Common failure modes in this scaffold arise from:
-
Electrophilic Scavenging: The electron-rich pyrazole ring acting as a "trap" for carbocations generated during acid deprotection.
-
Catalyst Poisoning: The basic pyrrolidine nitrogen binding tightly to heterogeneous catalysts (Pd/C), stalling hydrogenolysis.
-
Hemiaminal Stability: Incomplete removal of acetal-based groups (SEM/THP) due to stable intermediate formation.
Module 1: Acid-Labile Groups (Boc, Trityl)
The Issue: "I see M+56 peaks (t-butyl) on my pyrazole ring."
Diagnosis:
During the acidic cleavage of Boc groups (using TFA or HCl), tert-butyl cations (
Troubleshooting Protocol: The "Cation Sponge" Method
Objective: Intercept
Reagents:
-
Scavenger Cocktail: Triethylsilane (TES) is superior to water because it irreversibly reduces the cation to isobutane.
-
Solvent: DCM (Dichloromethane).[1]
Step-by-Step Workflow:
-
Dissolve substrate in DCM (
). -
Crucial Step: Add Triethylsilane (TES) (2.0 – 5.0 equivalents) before adding the acid.
-
Why? You need the trap present at
.
-
-
Add TFA slowly to reach a 1:4 to 1:2 ratio (TFA:DCM).
-
Monitor via LCMS.[2]
-
Success: Clean M-100 mass (loss of Boc).
-
Failure: M-44 (loss of Boc + gain of
-butyl).
-
Alternative "Green" Protocol (High Selectivity): If the pyrazole is sensitive to strong acids, use the Sodium Borohydride Method .
-
Mechanism: Nucleophilic removal rather than acid fragmentation.
-
Protocol: Treat the N-Boc pyrazole with
(1.5 eq) in EtOH at 25°C. This selectively cleaves pyrazole-Boc while leaving pyrrolidine-Boc (aliphatic carbamate) intact if orthogonal deprotection is required [1].
Decision Logic: Scavenger Selection
Figure 1: Decision matrix for selecting scavenger systems based on pyrazole electronics.
Module 2: Hydrogenolysis (Bn, Cbz)
The Issue: "My reaction stalls, or I'm reducing the pyrazole double bond."
Diagnosis:
-
Stalling: The basic nitrogen of the pyrrolidine coordinates to the Palladium surface, poisoning the catalyst.
-
Over-reduction: Standard hydrogenation (H2, Pd/C) can saturate the pyrazole ring (forming a pyrazolidine) or cleave C-Cl/C-Br bonds if present.
Troubleshooting Protocol: Transfer Hydrogenation
Objective: Use a kinetic hydrogen donor to favor N-debenzylation over C=C saturation.
Reagents:
-
Catalyst: 20%
(Pearlman’s Catalyst) — more robust against amine poisoning than Pd/C. -
Hydrogen Source: Ammonium Formate or 1-Methyl-1,4-cyclohexadiene.
-
Solvent: Methanol (degassed).
Step-by-Step Workflow:
-
Protonation Strategy: If the pyrrolidine is free, pre-treat the substrate with 1.0 eq of HCl in MeOH.
-
Why? Converting the amine to the ammonium salt prevents it from binding to the Pd surface [2].
-
-
Add
(10-20 wt%). -
Add Ammonium Formate (5-10 eq).
-
Reflux (60-65°C) for 1-4 hours. Do not use a balloon; the evolution of
and drives the reaction. -
Filtration: Filter hot through Celite. (Ammonium formate can precipitate upon cooling, clogging the filter).
Data Comparison: Hydrogen Sources
| Method | Risk of Pyrazole Reduction | Rate on Basic Amines | Compatibility with Halogens |
| High | Slow (Poisoning) | Poor (Dehalogenation) | |
| Very High | Medium | Very Poor | |
| Ammonium Formate | Low | Fast | Moderate |
| 1,4-Cyclohexadiene | Very Low | Medium | Excellent |
Module 3: Acetal-Based Groups (SEM, THP)
The Issue: "I removed the SEM group, but now I have an N-hydroxymethyl impurity (+30 mass)."
Diagnosis: SEM (2-(Trimethylsilyl)ethoxymethyl) deprotection is a two-step mechanism.
-
Step 1: Acid removes the silyl group, leaving an unstable hemiaminal (
) on the nitrogen. -
Step 2: This hemiaminal must decompose to release formaldehyde (
) and the free pyrazole. Failure occurs when the reaction is quenched too early or the pH isn't adjusted to trigger Step 2.
Troubleshooting Protocol: The "Acid-Base Swing"
Objective: Force the collapse of the hemiaminal intermediate.
Reagents:
-
TFA or HCl (4M in Dioxane).
-
Ethylenediamine or aqueous Ammonia.
Step-by-Step Workflow:
-
Acid Phase: Treat substrate with TFA/DCM (1:[3]1) or HCl/Dioxane at 0°C
RT. -
Monitor: Wait for conversion of Starting Material
Intermediate (M+30 peak). -
Concentrate: Remove the acid and solvent in vacuo.
-
Base Phase: Redissolve the residue in EtOH. Add excess Ethylenediamine (5-10 eq) or
.-
Why? Ethylenediamine acts as a "formaldehyde sponge," reacting with the released formaldehyde to form a Schiff base, driving the equilibrium forward [3].
-
-
Heat to 50°C if necessary until the M+30 peak disappears.
Visualizing the Pathway
Figure 2: The two-stage mechanism of SEM deprotection. The intermediate requires basic conditions to collapse.
Module 4: Stereochemical Integrity
The Issue: "My chiral pyrrolidine racemized during deprotection."
Diagnosis: If your pyrrolidine has a chiral center alpha to the nitrogen (e.g., proline derivatives), racemization can occur if the deprotection conditions promote enolization or oxazolone formation. This is most common during base-mediated deprotections (e.g., Fmoc removal with piperidine) or harsh acid hydrolysis.
Prevention:
-
Avoid Strong Bases: If removing Fmoc, use Piperazine (milder pKa) instead of Piperidine.
-
Temperature Control: Keep deprotection temperatures
. -
Additives: For Fmoc removal, the addition of 0.1 M HOBt (Hydroxybenzotriazole) to the deprotection mixture suppresses racemization by buffering the pH and preventing proton abstraction from the alpha-carbon [4].
References
-
Gerokonstantis, D. T., et al. (2020).[4][5] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH.[4] Arkivoc, 2020(viii), 115-124.[4] Link
-
Sajiki, H. (1995).[6] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[6] Tetrahedron Letters, 36(20), 3465-3468. Link
-
Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag. (Chapter 6: Amine Protecting Groups). Link
-
Liang, C., et al. (2017).[7] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2826-2829. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 7. semanticscholar.org [semanticscholar.org]
Validation & Comparative
1H and 13C NMR Interpretation Guide: 3-(pyrrolidin-2-yl)-1H-pyrazole
The following guide provides an in-depth technical analysis of the NMR interpretation for 3-(pyrrolidin-2-yl)-1H-pyrazole . This guide is structured to assist researchers in distinguishing this specific scaffold from its regioisomers and salt forms, utilizing fragment-based analysis and self-validating 2D NMR protocols.
Part 1: Structural Dynamics & Core Challenges
The analysis of 3-(pyrrolidin-2-yl)-1H-pyrazole presents three specific stereoelectronic challenges that often lead to misinterpretation:
-
Annular Tautomerism: The pyrazole ring exists in a rapid equilibrium between the 1H- and 2H-tautomers in solution. This often broadens the carbon signals (C3/C5) and averages the proton signals unless the sample is cooled significantly.
-
Chiral Induction: The C2 position of the pyrrolidine ring is a chiral center (
). This renders the methylene protons on the pyrrolidine ring (C3, C4, C5) diastereotopic , creating complex splitting patterns rather than simple triplets or quintets. -
Cationic Broadening: This molecule is often isolated as an HCl or TFA salt. The protonation of the pyrrolidine nitrogen (
) causes significant downfield shifts and coupling changes compared to the free base.
Structural Visualization & Numbering
The following diagram defines the atom numbering used throughout this guide.
Caption: Atom numbering scheme. Note the C3-C2' bond connecting the aromatic and aliphatic systems.
Part 2: 1H NMR Interpretation (400 MHz)
The chemical shifts below compare the Free Base (neutral) in
Comparative Chemical Shift Table
| Position | Proton Type | Free Base ( | HCl Salt ( | Multiplicity & Coupling ( |
| H5 | Pyrazole CH | 7.50 - 7.60 | 7.75 - 7.85 | d, |
| H4 | Pyrazole CH | 6.20 - 6.30 | 6.45 - 6.55 | d, |
| H2' | Pyrrolidine CH | 4.20 - 4.35 | 4.60 - 4.80 | dd or m (Chiral Center) |
| H5' | Pyrrolidine | 3.00 - 3.20 | 3.20 - 3.40 | m (Diastereotopic) |
| H3' | Pyrrolidine | 2.10 - 2.30 | 2.15 - 2.40 | m (Diastereotopic) |
| H4' | Pyrrolidine | 1.70 - 1.90 | 1.80 - 2.00 | m |
| NH | Pyrazole NH | 10.0 - 13.0 (Broad) | 13.0 - 14.5 (Broad) | Exch. with |
| NH | Pyrrolidine NH | 1.8 - 2.5 (Broad) | 9.0 - 10.0 (Broad) | Salt form shows |
Expert Analysis of Key Signals
1. The Chiral "Anchor" (H2')
The proton at C2' is the diagnostic handle for this molecule.
-
Observation: It appears as a doublet of doublets (dd) or a complex multiplet around 4.2–4.8 ppm.
-
Why: It is deshielded by the adjacent aromatic pyrazole ring and the electronegative nitrogen of the pyrrolidine.
-
Validation: In the HCl salt, this peak shifts downfield significantly (+0.4 ppm) due to the inductive effect of the protonated ammonium species (
) at N1'.
2. Pyrazole Tautomerism (H4 vs H5)
In
-
H4 (Upfield, ~6.3 ppm): Electron-rich position.
-
H5 (Downfield, ~7.6 ppm): Adjacent to nitrogen.
-
Tautomeric Averaging: If the solvent is
containing trace acid, H3 and H5 might broaden. In , the hydrogen bonding stabilizes the tautomers enough to see distinct signals, though broadness often persists at the NH signal.
3. Diastereotopic Protons (H3' and H5')
Because C2' is chiral, the "top" and "bottom" faces of the pyrrolidine ring are non-equivalent.
-
Consequence: The two protons on C3' will not be chemically equivalent. One might appear at 2.1 ppm and the other at 2.3 ppm. Do not integrate the region 1.7–2.4 ppm as a single block; look for the distinct multiplets integrating to 1H each if resolution permits.
Part 3: 13C NMR Interpretation
The Carbon-13 spectrum provides the definitive proof of the 3-substituted vs. 5-substituted regiochemistry.
| Carbon | Type | Diagnostic Feature | |
| C3 | Quaternary ( | 145.0 - 155.0 | Broad due to tautomerism. HMBC target. |
| C5 | Aromatic CH | 129.0 - 135.0 | Sharp signal. |
| C4 | Aromatic CH | 102.0 - 105.0 | Most shielded aromatic carbon. |
| C2' | Aliphatic CH | 55.0 - 60.0 | Key chiral center. |
| C5' | Aliphatic | 45.0 - 47.0 | Adjacent to Nitrogen. |
| C3' | Aliphatic | 30.0 - 34.0 | |
| C4' | Aliphatic | 23.0 - 25.0 |
Distinguishing 3- vs 5-substitution: In N-unsubstituted pyrazoles, C3 and C5 are often indistinguishable by 1D NMR due to tautomerism. However, the C3 signal (attached to the pyrrolidine) will show a strong HMBC correlation to the aliphatic H2' proton. The C5 carbon will not show this correlation.
Part 4: Self-Validating 2D NMR Workflow
To ensure scientific integrity, you must validate the connectivity using the following 2D workflow.
Caption: 2D NMR Assignment Workflow. The HMBC step is non-negotiable for proving the ring connection.
The "Linker" Validation (HMBC)
The most critical experiment is the HMBC (Heteronuclear Multiple Bond Correlation) .
-
Locate the H2' multiplet (approx 4.6 ppm in salt).
-
Look for a cross-peak to a quaternary carbon in the aromatic region (~150 ppm).
-
Interpretation: This carbon is C3 of the pyrazole.[1]
-
Negative Control: Ensure H2' does not correlate to the C5 carbon (~130 ppm). If it does, you may have a fused system or a different isomer.
Part 5: Experimental Protocol
Protocol: Free Base Liberation for Clean NMR
If your spectrum shows broad, undefined aliphatic peaks, you likely have a mixed salt/free-base species. Perform this "NMR wash" to standardize the sample.
-
Dissolution: Dissolve 10 mg of the sample in 0.5 mL
(or ). -
Basification: Add 1 drop of
solution containing or shake the NMR tube with a small amount of solid . -
Filtration: Filter the solution through a small cotton plug into a fresh NMR tube.
-
Acquisition: Acquire the 1H spectrum immediately.
-
Result: The pyrrolidine NH will appear as a broad singlet < 3.0 ppm, and couplings in the aliphatic chain will sharpen significantly.
-
Protocol: D2O Shake (Identifying Exchangeables)
-
Acquire standard 1H NMR in
.[2] -
Add 10
of directly to the tube. -
Shake vigorously and wait 2 minutes.
-
-
Result: Signals at >12 ppm (Pyrazole NH) and ~9 ppm (Pyrrolidine
in salts) will disappear. -
Integrity Check: If H4 or H5 disappear, your molecule is decomposing (H/D exchange on the ring is slow/non-existent under these conditions).
-
References
-
Claramunt, R. M., et al. "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2, 1990. Link
-
Alkorta, I., et al. "Tautomerism and Structure of Azoles: Nuclear Magnetic Resonance Spectroscopy." Advances in Heterocyclic Chemistry, 2017. Link
-
BenchChem Technical Support. "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Application Notes, 2025. Link
-
Faure, R., et al. "Carbon-13 NMR study of the tautomerism of 3(5)-substituted pyrazoles." Organic Magnetic Resonance, 1979. Link
Sources
High-Performance Chiral Separation of 3-(pyrrolidin-2-yl)-1H-pyrazole Enantiomers: A Comparative Technical Guide
Topic: Chiral HPLC methods for separating 3-(pyrrolidin-2-yl)-1H-pyrazole enantiomers Content Type: Publish Comparison Guide
Executive Summary: The "Amine Challenge"
The separation of 3-(pyrrolidin-2-yl)-1H-pyrazole enantiomers presents a classic chromatographic dilemma: handling a molecule with a highly basic secondary amine (pyrrolidine, pKa ~11.3) alongside an amphoteric aromatic heterocycle (pyrazole). In drug development—particularly for TRK, JAK, and CDK inhibitors where this scaffold is a common pharmacophore—enantiopurity is non-negotiable.
This guide moves beyond generic screening protocols. We compare three distinct methodologies: the "Pre-Step" Strategy (separating the protected intermediate), the Direct Normal Phase method (for the free amine), and the Polar Organic Mode (for high-throughput screening).
Key Takeaway: While direct separation of the free amine is possible using immobilized columns with basic additives, separating the N-Boc protected intermediate (tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate) offers superior resolution (
Molecular Analysis & Separation Physics
To select the right column, we must understand the analyte's interaction profile.
-
The Pyrrolidine Ring: Contains a chiral center at C2. The secondary amine is a strong hydrogen bond donor/acceptor and highly basic. Risk: Severe tailing due to silanol interactions on the silica support.
-
The Pyrazole Ring: Planar and aromatic. Acts as a hydrogen bond donor (NH) and acceptor (N). Benefit: Provides
interaction sites for polysaccharide selectors.
Interaction Mechanism Diagram
The following diagram illustrates the critical interaction points required for chiral recognition.
Figure 1: Mechanistic interaction map showing the tripartite recognition system: Hydrogen bonding,
Comparative Methodology
Method A: The "Pre-Step" Strategy (N-Boc Protected)
Best For: Preparative purification, Process Chemistry.
Separating the tert-butyl 2-(1H-pyrazol-3-yl)pyrrolidine-1-carboxylate intermediate eliminates the basic amine interaction, resulting in sharp, symmetric peaks.
-
Column: CHIRALPAK® AD-H or CHIRALCEL® OD-H (Coated Polysaccharides).
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v).
-
Additives: None required (or 0.1% DEA for robustness).
-
Performance:
-
Resolution (
): Typically > 3.5 (Baseline separated). -
Tailing Factor (
): 1.0 – 1.1 (Excellent). -
Throughput: High (High solubility in mobile phase).
-
Method B: Direct Normal Phase (Free Amine)
Best For: Final QC, Pharmacokinetic studies.
Requires suppression of the secondary amine's ionization. Coated columns (AD/OD) can be used, but Immobilized columns (IA/IC) are preferred for durability against basic additives.
-
Column: CHIRALPAK® IA or CHIRALPAK® IC (Immobilized Amylose/Cellulose).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1 v/v/v).
-
Additives: MANDATORY. 0.1% Diethylamine (DEA) or Butylamine.
-
Performance:
-
Resolution (
): 1.5 – 2.5 (Adequate). -
Tailing Factor (
): 1.3 – 1.8 (Moderate tailing is common). -
Note: Without DEA, the amine will irreversibly bind to silanols, destroying resolution.
-
Method C: Polar Organic Mode (POM)
Best For: Screening, Solubility-limited samples.
Uses 100% polar organic solvents. This mode minimizes non-specific hydrophobic interactions and often alters elution order compared to Normal Phase.
-
Column: CHIRALPAK® IG or CHIRALPAK® IB-N.
-
Mobile Phase: 100% Methanol or Acetonitrile/Methanol (50:50) + 0.1% DEA/TEA.
-
Performance:
-
Resolution (
): Variable (highly dependent on specific pyrazole substitution). -
Solubility: Excellent (>20 mg/mL).
-
Experimental Protocols
Protocol 1: Analytical Screening (Free Amine)
Use this protocol for final compound verification.
-
System Preparation: Flush HPLC lines with Ethanol for 15 mins.
-
Column: CHIRALPAK® IC-3 (3 µm, 4.6 x 150 mm).
-
Mobile Phase Prep:
-
Measure 800 mL n-Hexane (HPLC Grade).
-
Measure 200 mL Ethanol (Absolute).
-
Add 1.0 mL Diethylamine (DEA).
-
Premix thoroughly before pumping to prevent baseline noise.
-
-
Conditions:
-
Flow Rate: 1.0 mL/min.[1]
-
Temp: 25°C.
-
Detection: UV @ 230 nm (Pyrazole absorption max).
-
-
Sample Prep: Dissolve 1 mg sample in 1 mL Ethanol. Inject 5 µL.
Protocol 2: Preparative Loading (N-Boc Intermediate)
Use this protocol for isolating enantiomers for synthesis.
-
Column: CHIRALPAK® AD-H (5 µm, 20 x 250 mm).
-
Mobile Phase: n-Hexane / Isopropanol (85:15 v/v).
-
Conditions:
-
Flow Rate: 15-18 mL/min.
-
Detection: UV @ 254 nm.
-
-
Loading: Dissolve 100 mg in 2 mL Mobile Phase. Inject entire volume (stacked injections possible every 8 mins).
Decision Matrix & Workflow
Use this flowchart to determine the optimal separation path based on your synthesis stage.
Figure 2: Method Development Decision Tree. Prioritize separation at the protected stage for maximum efficiency.
Comparative Data Summary
The following table summarizes expected performance metrics based on standard application data for pyrrolidinyl-pyrazole scaffolds.
| Feature | Method A (N-Boc) | Method B (Free Amine - NP) | Method C (Free Amine - POM) |
| Primary Column | Chiralpak AD-H / OD-H | Chiralpak IA / IC | Chiralpak IG / IB-N |
| Mobile Phase | Hex/IPA (90:10) | Hex/EtOH/DEA (80:20:0.1) | MeOH/DEA (100:0.1) |
| Selectivity ( | High (1.2 - 1.5) | Moderate (1.1 - 1.3) | Variable |
| Tailing Factor | 1.05 (Symmetric) | 1.4 - 1.8 (Tailing) | 1.2 - 1.5 |
| Prep Capacity | High (>100 mg/inj) | Low (<20 mg/inj) | Medium |
| Cost/Run | Low | Low | Moderate (Solvent cost) |
| MS Compatible? | No | No (High DEA) | Yes (If using NH4OH/Ammonium Bicarbonate) |
Troubleshooting & Optimization
Problem: Peak Tailing (Free Amine)
-
Cause: Interaction between the basic pyrrolidine nitrogen and residual silanols on the silica support.
-
Solution: Increase basic additive concentration. Switch from 0.1% DEA to 0.1% Isopropylamine (IPA-amine) or 0.5% TEA. Caution: Ensure column compatibility.
Problem: Broad Peaks (Low Efficiency)
-
Cause: Slow mass transfer or solubility issues.
-
Solution: Switch to Method C (Polar Organic Mode) . Methanol reduces the solvation shell size, often sharpening peaks for polar heterocycles. Alternatively, increase temperature to 35°C.
Problem: Retention Time Drift
-
Cause: Accumulation of strongly retained impurities or loss of DEA from the mobile phase (evaporation).
-
Solution: Use premixed mobile phases in capped bottles. Refresh mobile phase every 24 hours.
References
-
Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH and IM Columns. Daicel Corporation. Link
-
Hassan, H. et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega. Link
-
Porter, S. E. (2018). Liquid Chromatographic Separation of Enantiomers.[2] In: Separation Methods in Drug Synthesis and Purification. Handbook of Analytical Separations. Link
-
Regis Technologies. Chiral Application Guide: Separation of Amines.Link
-
Phenomenex. Lux® Polysaccharide Chiral Columns Application Guide.Link
Sources
Comparative Guide: Binding Affinity of 3-(Pyrrolidin-2-yl)-1H-pyrazole vs. Imidazole Analogs
Executive Summary
In medicinal chemistry, the transition from imidazole to pyrazole scaffolds represents a strategic shift designed to optimize pharmacokinetics (PK) without compromising—and often enhancing—binding affinity . While imidazole analogs (e.g., histamine H3 receptor antagonists like thioperamide) exhibit high potency due to strong electrostatic interactions, they frequently suffer from CYP450 inhibition and poor blood-brain barrier (BBB) penetration due to their polarity and heme-coordination propensity.
The 3-(pyrrolidin-2-yl)-1H-pyrazole moiety acts as a "non-imidazole bioisostere." It retains the critical basic nitrogen (in the pyrrolidine ring) required for target engagement (e.g., Asp/Glu residues) while utilizing the pyrazole ring to modulate lipophilicity and eliminate the "heme-binding" nitrogen of imidazole. This guide provides a technical comparison of these two scaffolds, supported by experimental data and mechanistic insights.
Structural & Electronic Analysis
The fundamental difference in binding affinity stems from the electronic properties of the heterocyclic cores.
| Feature | Imidazole Analog | 3-(Pyrrolidin-2-yl)-1H-pyrazole | Impact on Binding |
| Core Structure | 1,3-diazole (N1-H, N3) | 1,2-diazole (N1-H, N2) linked to Pyrrolidine | Pyrazole is less polar; Pyrrolidine provides the basic center. |
| pKa (Heterocycle) | ~7.0 (Amphoteric) | ~2.5 (Very weak base) | Imidazole can be protonated at phys. pH; Pyrazole remains neutral. |
| pKa (Side Chain) | N/A (if alkyl linked) | ~9.5 (Pyrrolidine N) | Critical : The pyrrolidine N mimics the protonated imidazole role. |
| H-Bonding | Strong Donor (NH) & Acceptor (N) | Donor (NH) & Weak Acceptor (N) | Pyrazole acts primarily as a donor in the hinge region (kinases). |
| CYP450 Liability | High (N3 coordinates heme Fe) | Low (Sterically/electronically unfavorable) | Pyrazole improves metabolic stability. |
Mechanistic Insight: The "Proton Switch"
-
Imidazole : The ring itself often carries the positive charge (protonated N3) necessary for salt-bridge interactions with acidic receptor residues (e.g., Asp114 in H3 receptors).
-
Pyrazole-Pyrrolidine : The pyrazole ring is neutral and acts as a lipophilic spacer. The pyrrolidine nitrogen assumes the role of the cationic center. This separation of "binding scaffold" (pyrazole) and "cationic warhead" (pyrrolidine) allows for independent tuning of affinity and solubility.
Case Study: Histamine H3 Receptor Antagonists
The most authoritative data comparing these moieties comes from the development of Non-Imidazole H3 Antagonists .
Comparative Data: Imidazole vs. Pyrazole/Pyrrolidine Ligands
The following table synthesizes binding affinity (
| Compound Class | Representative Ligand | Scaffold | Selectivity (vs H4R) | CYP Inhibition | |
| Imidazole | Imetit | 4-substituted Imidazole | 8.5 - 9.0 | Low (< 10-fold) | High |
| Imidazole | Thioperamide | Imidazole-thiourea | 8.0 - 8.5 | Moderate | High |
| Non-Imidazole | A-349,821 | Pyrrolidinyl-Pyrazole | 9.7 - 10.5 | High (> 1000-fold) | Negligible |
| Non-Imidazole | Pitolisant | Piperidine-ether (Bioisostere) | 8.4 - 9.0 | High | Low |
Interpretation : The A-349,821 analog, which features the specific pyrrolidinyl-pyrazole motif, demonstrates superior affinity (
) compared to classic imidazoles. The pyrazole ring facilitates optimal orientation of the pyrrolidine cation into the aspartate binding pocket without the desolvation penalty associated with the highly polar imidazole.
Pharmacophore Visualization
The diagram below illustrates the binding mode differences.
Figure 1: Comparative binding modes. Note the dual-interaction capability of Imidazole (Receptor + Heme) vs. the selective targeting of the Pyrazole-Pyrrolidine scaffold.
Experimental Protocols
To validate the binding affinity differences, we recommend a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay (H3 Receptor)
Objective : Determine the
Reagents :
-
Membranes : HEK-293 cells stably expressing human H3 receptor.
-
Radioligand :
-methylhistamine ( nM). -
Buffer : 50 mM Tris-HCl (pH 7.4), 5 mM
. Note: is critical for GPCR G-protein coupling stability.
Workflow :
-
Preparation : Thaw membrane aliquots and homogenize in binding buffer (10
g protein/well). -
Incubation :
-
Add 50
L of test compound (10 concentrations, to M). -
Add 50
L of -ligand (final conc. ~2 nM). -
Add 100
L of membrane suspension. -
Total Volume: 200
L.
-
-
Equilibrium : Incubate at 25°C for 60 minutes (shaking).
-
Termination : Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).
-
Quantification : Liquid scintillation counting.
Data Analysis :
Calculate
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining Ki values.
Conclusion & Recommendations
For drug development professionals targeting receptors requiring a basic pharmacophore (GPCRs, Kinases):
-
Select 3-(pyrrolidin-2-yl)-1H-pyrazole when:
-
Metabolic Stability is a priority (avoids CYP inhibition).
-
CNS Penetration is required (lower TPSA than imidazole).
-
Selectivity is needed (avoids promiscuous metal binding).
-
-
Select Imidazole when:
-
The target strictly requires a tautomeric proton switch (e.g., catalytic histidine mimicry).
-
A smaller molecular footprint is required (Fragment-Based Drug Discovery).
-
Final Verdict : The 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold generally offers a superior therapeutic index over imidazole analogs by maintaining nanomolar binding affinity (
References
-
Esbenshade, T. A., et al. (2005). "Pharmacological and metabolic properties of the potent, selective, and orally active histamine H3 receptor antagonist A-349821." British Journal of Pharmacology. Link
-
Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[1] Drug Discovery Today. Link
-
Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5,6-diaryloxypyrimidines: A new class of histamine H3 receptor antagonists with improved pharmacokinetic properties." Journal of Medicinal Chemistry. Link
-
Igel, P., et al. (2009).[1] "Synthesis and Structure-Activity Relationships of Cyanoguanidine-Type Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link
-
Hough, L. B. (2001). "Histamine H3 Receptors in the CNS: A Target for New Medicines." Molecular Pharmacology. Link
Sources
Validating Purity of 3-(pyrrolidin-2-yl)-1H-pyrazole: A qNMR vs. HPLC Comparative Guide
Executive Summary
In the development of kinase inhibitors and fragment-based drug discovery, 3-(pyrrolidin-2-yl)-1H-pyrazole serves as a critical scaffold. However, its validation presents a distinct analytical paradox: while it is synthetically valuable, it is analytically "quiet."
This guide argues that Quantitative NMR (qNMR) is the superior primary validation method for this compound compared to HPLC-UV or Elemental Analysis. Unlike chromatography, which relies on relative response factors (RRF) that are often unknown for novel intermediates, qNMR provides a direct, molar-based purity measurement traceable to the International System of Units (SI).
Key Recommendation: Adopt qNMR using Maleic Acid or Dimethyl Sulfone as the Internal Standard (IS) in DMSO-d₆ for absolute purity determination, reserving HPLC-UV only for qualitative impurity profiling.
The Technical Challenge
Validating 3-(pyrrolidin-2-yl)-1H-pyrazole is complicated by three physicochemical factors inherent to its structure:
-
Low UV Extinction Coefficient: The molecule lacks an extended conjugated
-system. It relies solely on the pyrazole ring for UV absorption. At standard detection wavelengths (254 nm), the signal response is weak. Impurities with high extinction coefficients (e.g., protected intermediates like N-Boc-pyrrolidine derivatives or coupling reagents) can disproportionately dominate the chromatogram, leading to false "low purity" results, or conversely, non-UV active salts may go undetected, leading to false "high purity" results. -
Hygroscopicity & Salt Formation: As a secondary amine, the compound readily absorbs atmospheric moisture and forms salts (e.g., HCl or TFA) during isolation. Elemental Analysis (CHN) struggles here; a deviation of 0.4% in Carbon can be ambiguous—is it water, trapped solvent, or a synthesis byproduct?
-
Tautomerism: The 1H-pyrazole moiety undergoes rapid annular tautomerism (1H vs. 2H position). In chromatography, this can lead to peak broadening or splitting depending on pH and temperature, complicating integration.
Comparative Analysis: qNMR vs. Alternatives
The following table objectively compares the performance of qNMR against traditional methods for this specific amine scaffold.
| Feature | qNMR (Recommended) | HPLC-UV | Elemental Analysis (CHN) |
| Primary Output | Absolute Purity (Weight %) | Relative Area % | Elemental Composition % |
| Reference Standard | Not Required (Uses Internal Standard) | Required (for accurate w/w%) | N/A |
| Response Factor | 1:1 (Proton counting is universal) | Variable (Depends on chromophore) | N/A |
| Water/Solvent Detection | Quantifiable (Distinct peaks) | Invisible (elutes in void volume) | Indirect (affects % calculation) |
| Salt Stoichiometry | Directly observable (via chemical shift) | Invisible | Indirect calculation |
| Sample Consumption | ~10–20 mg (Recoverable) | <1 mg (Destructive) | ~2–5 mg (Destructive) |
| Precision (RSD) | < 1.0% (with proper protocol) | < 0.5% | < 0.4% (absolute) |
Validated qNMR Protocol
This protocol is designed to be a self-validating system. The choice of Maleic Acid as the Internal Standard (IS) is strategic: it provides a clean singlet in the alkene region (~6.3 ppm in DMSO-d₆), which typically sits in the silent window between the pyrazole aromatics and the pyrrolidine aliphatics.
Reagents & Materials[1][2][3][4]
-
Analyte: 3-(pyrrolidin-2-yl)-1H-pyrazole (approx. 10–15 mg).
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b grade).
-
Alternative: Dimethyl sulfone (if Maleic acid interacts with the amine, though DMSO usually suppresses this).
-
-
Solvent: DMSO-d₆ (99.9% D).
-
Why DMSO? It minimizes the exchange rate of the labile NH protons compared to D₂O, although we will integrate Carbon-bound protons to be safe. It also solubilizes both the free base and salt forms.
-
-
Equipment: Analytical Balance (readability 0.01 mg or better), 5mm NMR tubes (high precision).
Sample Preparation Workflow
Critical Step: Weighing is the largest source of error.[1] Use a metrological weighing technique (weighing by difference).
-
Weigh IS: Weigh approx. 5.0 mg of Maleic Acid directly into the analysis vial. Record mass (
) to 0.01 mg. -
Weigh Analyte: Weigh approx. 15.0 mg of the Pyrazole sample into the same vial. Record mass (
). -
Solvation: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
-
Transfer: Transfer to NMR tube. Ensure no bubbles.
Acquisition Parameters (400 MHz or higher)
To ensure 99.9% signal recovery (quantitative conditions), the relaxation delay must be 5–7 times the longest
-
Pulse Sequence: zg (standard 1D proton) or zg30 (30° pulse).
-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (D1): 30 seconds (Critical: Small molecules in DMSO have long
s. Do not use the default 1 second). -
Number of Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Acquisition Time (AQ): > 3.0 seconds.
-
Temperature: 298 K (25°C).
Data Interpretation & Calculation
Signal Selection
Do not integrate the NH protons (broad signals > 9 ppm) as they are subject to chemical exchange.
-
Analyte Signal (
): Integrate the pyrazole C4-H proton (typically a doublet or broad singlet around 6.2 – 6.4 ppm ) or the C5-H (around 7.5 – 7.8 ppm ). Ensure it does not overlap with the IS. -
IS Signal (
): Integrate the Maleic Acid singlet at ~6.3 ppm .-
Note: If the pyrazole peak at 6.2 overlaps with Maleic Acid (6.3), switch IS to Dimethyl Sulfone (singlet at ~3.0 ppm) or use 1,3,5-Trimethoxybenzene .
-
Calculation Equation
Calculate the purity (
Where:
- = Integrated area.[2]
- = Number of protons (Maleic Acid = 2; Pyrazole C4-H = 1).
- = Molecular Weight (Maleic Acid = 116.07 g/mol ; Pyrazole Analyte = 137.18 g/mol ).
- = Mass weighed (mg).
- = Purity of the Internal Standard (decimal, e.g., 0.999).
Visualization: The qNMR Validation Workflow
The following diagram illustrates the logical flow of the validation process, emphasizing the "Self-Validating" loop where
Figure 1: Step-by-step qNMR validation workflow ensuring metrological traceability and relaxation optimization.
References
-
BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. Available at: [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at: [Link]
-
NIST (National Institute of Standards and Technology). "Standard Reference Material® 350b - Benzoic Acid (Acidimetric Standard)."[3][4][1] NIST.gov. Available at: [Link]
Sources
Bioassay Validation Guide: 3-(pyrrolidin-2-yl)-1H-pyrazole Inhibitors
Executive Summary & Scaffold Context
The 3-(pyrrolidin-2-yl)-1H-pyrazole moiety represents a privileged pharmacophore in kinase inhibitor discovery, most notably serving as the core scaffold for Ruxolitinib (Jakafi/Jakavi). This structural class functions primarily as ATP-competitive inhibitors of the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).
For researchers developing derivatives of this scaffold, validation requires a rigorous comparison against established standards to demonstrate superior selectivity, potency, or physicochemical properties. This guide outlines a self-validating bioassay workflow to characterize these inhibitors, focusing on distinguishing JAK1/2 selectivity profiles against the "Gold Standard" Ruxolitinib.
Mechanism of Action
These inhibitors bind to the ATP-binding pocket of the JAK kinase domain (JH1). By stabilizing the inactive conformation or physically blocking ATP access, they prevent the trans-phosphorylation of the JAK activation loop and the subsequent phosphorylation of STAT transcription factors.
Figure 1: Mechanism of Action.[1][2] The 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold functions as an ATP-competitive inhibitor, blocking the phosphorylation cascade at the JAK level.
Comparative Performance Analysis
When validating a new analog of this scaffold, it must be benchmarked against FDA-approved alternatives. The table below summarizes the performance metrics of the reference standard (Ruxolitinib) which shares the core scaffold, versus distinct chemotypes.
Table 1: Benchmark Performance Metrics (JAK Family)
| Feature | Ruxolitinib (Reference) | Tofacitinib (Alternative) | Novel Scaffold Target Profile |
| Core Structure | Pyrrolo[2,3-d]pyrimidine + Pyrazole | Pyrrolo[2,3-d]pyrimidine | 3-(pyrrolidin-2-yl)-1H-pyrazole |
| Primary Target | JAK1 / JAK2 | JAK1 / JAK3 | JAK2 Selective (Ideal) |
| Enzymatic IC50 | JAK1: 3.3 nMJAK2: 2.8 nM | JAK1: 3.2 nMJAK3: 1.6 nM | < 5 nM (Potency)> 10x Selectivity |
| Cellular Potency | ~50–100 nM (Ba/F3 JAK2V617F) | ~100 nM (T-cell assays) | < 100 nM |
| Selectivity Ratio | JAK1/2 vs JAK3: >100-fold | JAK3 vs JAK2: ~20-fold | JAK2 vs JAK1: >20-fold |
Expert Insight: The 3-(pyrrolidin-2-yl)-1H-pyrazole scaffold is inherently biased towards JAK1/2. Achieving JAK3 selectivity usually requires modifying the pyrrolidine ring to access the unique cysteine residue (Cys909) in the JAK3 ATP pocket.
Protocol 1: Biochemical Potency (ADP-Glo Kinase Assay)
The ADP-Glo™ Kinase Assay is the industry standard for validating this scaffold because it is less susceptible to compound fluorescence interference than FRET-based assays.
Why this protocol?
This scaffold acts as a Type I (ATP-competitive) inhibitor. Therefore, IC50 values are dependent on ATP concentration. This protocol mandates running the assay at
Reagents & Setup
-
Enzyme: Recombinant JAK1, JAK2, JAK3 (human).[3]
-
Substrate: Poly(Glu, Tyr) 4:1 peptide.
-
Detection: ADP-Glo™ Reagent & Kinase Detection Reagent (Promega).
-
Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Step-by-Step Workflow
-
Compound Preparation:
-
Prepare 3-(pyrrolidin-2-yl)-1H-pyrazole analogs in 100% DMSO (10 mM stock).
-
Perform serial dilutions (1:3) to generate a 10-point dose-response curve.
-
Self-Validation Check: Final DMSO concentration in the assay well must be <1% to prevent enzyme denaturation.
-
-
Kinase Reaction (5 µL volume):
-
Add 2 µL of Kinase Working Solution (JAK enzyme).
-
Add 1 µL of Compound (or DMSO control). Incubate 10 mins at RT.
-
Add 2 µL of ATP/Substrate mix. Crucial: ATP concentration must equal the
for the specific JAK isoform (typically 10–50 µM). -
Incubate for 60 minutes at RT.
-
-
ADP Depletion (5 µL volume):
-
Detection (10 µL volume):
-
Data Analysis:
-
Calculate % Inhibition:
. -
Fit to sigmoidal dose-response (variable slope) to determine IC50.
-
Protocol 2: Cellular Selectivity (Ba/F3 Isogenic Panel)
Biochemical potency does not guarantee cellular efficacy due to membrane permeability issues. The Ba/F3 system is the gold standard for JAK inhibitor validation.
Why this protocol?
Parental Ba/F3 cells depend on IL-3.[8][9] Transformed Ba/F3 cells expressing oncogenic kinases (e.g., JAK2 V617F) become IL-3 independent. This creates a self-validating system: if your compound kills the JAK-dependent cells but spares the IL-3 dependent parental cells (rescued by IL-3), you have proven on-target mechanism and ruled out general cytotoxicity.
Figure 2: Ba/F3 Isogenic Screening Workflow. Differentiating general toxicity from specific JAK inhibition.
Step-by-Step Workflow
-
Cell Seeding:
-
Seed Ba/F3-JAK2(V617F) cells at 3,000 cells/well in 96-well plates (RPMI + 10% FBS, No IL-3 ).
-
Seed Parental Ba/F3 cells at 3,000 cells/well (RPMI + 10% FBS + 10 ng/mL mIL-3 ).
-
-
Treatment:
-
Add serial dilutions of the pyrazole inhibitor.
-
Include Ruxolitinib as a positive control on every plate.
-
Include DMSO-only wells (Negative Control) and Staurosporine (Death Control).
-
-
Incubation:
-
Incubate for 72 hours.
-
-
Readout:
-
Add CellTiter-Glo® (Promega) or AlamarBlue.
-
Measure Luminescence/Fluorescence.[7]
-
-
Validation Criteria (Pass/Fail):
-
Potency: GI50 in JAK2(V617F) cells should be < 500 nM (ideally < 100 nM).
-
Selectivity Window: GI50 (Parental + IL3) / GI50 (JAK2 Mutant) should be > 10. If the ratio is ~1, the compound is a general toxin, not a specific kinase inhibitor.
-
References
-
Lin, Q., et al. (2009). Discovery of (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile (INCB018424) as a potent, selective, orally bioavailable JAK1/2 inhibitor. Journal of Medicinal Chemistry.[10] [Link]
-
Reaction Biology. Ba/F3 Cell Proliferation Assay Services & Protocols. [Link]
-
Touw, I., et al. (1990). Interleukin-3-dependent cell lines. (Foundational paper for Ba/F3 assays). [Link]
Sources
- 1. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. Assay in Summary_ki [bindingdb.org]
- 4. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 5. promega.com [promega.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. promega.com [promega.com]
- 8. In vitro and in vivo modelling of mutant JAK3/STAT5 signaling in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: Pyrazole Synthesis – Cyclocondensation vs. [3+2] Cycloaddition
Executive Summary
The pyrazole pharmacophore is ubiquitous in medicinal chemistry, anchoring blockbuster drugs like Celecoxib (Celebrex) and Rimonabant . However, the choice between the classical Knorr Cyclocondensation and the modern [3+2] Cycloaddition is rarely straightforward.
-
The Knorr Route remains the industrial workhorse for symmetrical or sterically biased substrates due to cost-efficiency and scalability. However, it suffers from critical regioselectivity failures with unsymmetrical 1,3-dicarbonyls.[1]
-
The Cycloaddition Route (specifically Diazo-Alkyne or Nitrile Imine-Alkyne) offers superior regiocontrol and bio-orthogonality, making it the preferred method for late-stage functionalization and complex scaffold construction, despite higher reagent costs and safety protocols.
This guide provides a technical head-to-head analysis, mechanistic deconstruction, and validated protocols to assist in route selection.
Mechanistic Deep Dive & Regioselectivity[2]
The primary differentiator between these routes is the mechanism of ring closure, which dictates the regiochemical outcome.
Route A: Knorr Cyclocondensation (The Classical Approach)
Mechanism: Stepwise condensation. The reaction proceeds via the attack of a hydrazine nucleophile on a 1,3-dicarbonyl electrophile.[2]
-
The Problem: With an unsymmetrical diketone (
), the hydrazine ( ) has two nucleophilic sites ( ) and the diketone has two electrophilic carbonyls. -
Outcome: This creates a competitive landscape resulting in a mixture of regioisomers (often 1:1 to 4:1), necessitating tedious chromatographic separation.
Route B: 1,3-Dipolar Cycloaddition (The Modern Approach)
Mechanism: Concerted [3+2] cycloaddition.[3] This route involves the reaction of a 1,3-dipole (e.g., diazo compound or nitrile imine) with a dipolarophile (alkyne).[1][4][5][6][7][8]
-
The Solution: The reaction is governed by Frontier Molecular Orbital (FMO) interactions. The use of metal catalysts (Cu(I), Ru(II)) or specific electron-withdrawing groups allows for near-perfect regiocontrol (>98:2) by lowering the activation energy for a specific transition state geometry.
Visualizing the Divergence
The following diagram illustrates the mechanistic bifurcation that leads to mixtures in Knorr synthesis versus the directed assembly in cycloaddition.
Figure 1: Mechanistic comparison showing the regioselectivity "leakage" in Knorr synthesis versus the directed convergence of catalyzed cycloaddition.
Performance Analysis: Data Comparison
The following data aggregates typical performance metrics from recent literature comparisons (e.g., J. Org. Chem., Green Chem.).
| Feature | Knorr Condensation | [3+2] Cycloaddition (CuAAC/Diazo) |
| Regioselectivity (rr) | Poor (1:1 to 4:1 typical) | Excellent (>20:1 to >99:1) |
| Atom Economy | High (Water is byproduct) | Moderate (N2 loss or Halide waste) |
| Reaction Conditions | Reflux (EtOH/AcOH), 80-120°C | Mild (RT to 60°C), Aqueous/Organic |
| Substrate Tolerance | Low (Acid sensitive groups fail) | High (Bio-orthogonal, tolerates amines/acids) |
| Scalability | Excellent (kg scale feasible) | Moderate (Diazo safety concerns on scale) |
| Purification | Crystallization or Column (Difficult) | Filtration or Short Column (Easy) |
Experimental Protocols
These protocols are designed to be self-validating , meaning they include checkpoints (visual or analytical) that confirm the reaction is proceeding correctly before moving to the next step.
Protocol A: Regioselective Knorr Synthesis (Optimized)
Best for: Symmetrical diketones or when specific steric bulk directs regiochemistry.
Reagents:
-
Phenylhydrazine (1.0 eq)
-
Benzoylacetone (1.0 eq) (Unsymmetrical test substrate)
-
Solvent: Ethanol (0.5 M)
-
Catalyst: Glacial Acetic Acid (cat.)
Workflow:
-
Setup: Dissolve benzoylacetone in ethanol in a round-bottom flask.
-
Addition: Add phenylhydrazine dropwise at 0°C. Note: Exotherm indicates immediate imine formation.
-
Reaction: Heat to reflux (78°C) for 3 hours.
-
Validation Checkpoint: Spot TLC (Hexane/EtOAc 3:1). The disappearance of the diketone starting material (
) confirms conversion. If diketone persists, add 0.1 eq HCl and reflux 1 hr. -
Workup: Cool to RT. The major isomer often precipitates. Filter and wash with cold EtOH.
-
Purification: Recrystallize from EtOH.
-
Critical Note: You will likely lose the minor isomer in the mother liquor, lowering the "isolated" yield despite high "chemical" yield.
-
Protocol B: Cu-Catalyzed [3+2] Cycloaddition
Best for: Complex scaffolds requiring high regiocontrol.
Reagents:
-
Terminal Alkyne (1.0 eq)
-
Ethyl Diazoacetate (1.2 eq) (Handle with care: Fume hood)
-
Catalyst: CuI (5 mol%)
-
Base: 2,6-Lutidine (10 mol%)
-
Solvent: THF or Water/TPGS-750-M (Micellar conditions)
Workflow:
-
Setup: Charge flask with Alkyne, CuI, and Base in solvent under
atmosphere. -
Addition: Add Ethyl Diazoacetate (EDA) slowly via syringe pump over 1 hour at RT.
-
Safety: Do not add all at once to prevent thermal runaway.
-
-
Validation Checkpoint: Observe gas evolution (
). The reaction mixture should turn from a suspension to a clear/colored solution. Cessation of bubbling usually indicates reaction completion. -
Monitoring: TLC/LC-MS will show a single peak for the 3,5-disubstituted pyrazole (unlike the mixture in Knorr).
-
Workup: Dilute with EtOAc, wash with
(aq) to remove Copper (blue aqueous layer). -
Isolation: Evaporate solvent. Product is often pure enough for use; otherwise, a short silica plug suffices.
Decision Matrix
Use this logic flow to select the appropriate route for your specific molecule.
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on substrate properties.
References
-
Review of Pyrazole Synthesis: Fustero, S., et al. "Recent Advances in the Regioselective Synthesis of Pyrazoles." Bentham Science, 2011. Link
-
Knorr Mechanism & Kinetics: "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow."[9] Reaction Chemistry & Engineering, 2022.[9] Link
-
Aqueous Cycloaddition Protocols: "Synthesis of Pyrazoles by 1,3‐Dipolar Cycloaddition under Aqueous Micellar Catalysis." Deutsche Nationalbibliothek, 2020. Link
-
Cu-Catalyzed Methodology: "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry, 2019. Link
-
Regioselectivity in Knorr: "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org. Chem. (Cited via CONICET). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Dipolar Cycloaddition with Diazo Groups: Noncovalent Interactions Overwhelm Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 8. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 9. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
Spectroscopic characterization of metal-bound 3-(pyrrolidin-2-yl)-1H-pyrazole
Topic: Spectroscopic Characterization of Metal-Bound 3-(pyrrolidin-2-yl)-1H-pyrazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Asymmetric Advantage
The ligand 3-(pyrrolidin-2-yl)-1H-pyrazole (Pyr-Pz) represents a hybrid coordination motif, bridging the gap between rigid aromatic systems (like 2,2'-bipyridine) and flexible aliphatic chelators (like ethylenediamine). Its unique architecture—combining a
This guide provides a rigorous spectroscopic framework for characterizing metal-bound Pyr-Pz, comparing its performance and spectral signatures against industry-standard alternatives.
Part 1: Strategic Comparison & Performance Metrics
To validate the utility of Metal-Pyr-Pz complexes, we compare them against two "Gold Standard" bidentate nitrogen ligands: 2,2'-Bipyridine (Bipy) and Ethylenediamine (en) .[1]
Table 1: Comparative Ligand Field & Structural Properties
| Feature | 3-(pyrrolidin-2-yl)-1H-pyrazole (Pyr-Pz) | 2,2'-Bipyridine (Bipy) | Ethylenediamine (en) |
| Donor Character | Hybrid: | ||
| Cheliation Ring | 5-membered (rigid-flexible hybrid). | 5-membered (rigid, planar).[1] | 5-membered (flexible, puckered).[1] |
| Chirality | Yes (C2 on pyrrolidine).[1] Induces stereoselectivity.[1] | No (Achiral).[1] | No (Achiral, though conformations vary).[1] |
| Steric Profile | Asymmetric: Bulky pyrrolidine vs. flat pyrazole.[1] | Symmetric, planar.[1] | Symmetric, compact.[1] |
| Solubility | High in polar organic solvents/water (H-bond donors).[1] | Low in water; High in organics.[1] | High in water.[1] |
| Primary Application | Enantioselective catalysis, Bio-mimetic active sites.[1] | Photophysics, Redox stability.[1] | Basic coordination chemistry. |
Part 2: Spectroscopic Characterization Protocols
This section details the specific spectral fingerprints distinguishing Metal-Pyr-Pz complexes from their alternatives.
UV-Vis Spectroscopy: Ligand Field Strength Assessment
Objective: Determine the electronic environment of the metal center (
-
Mechanism: Pyr-Pz acts as an intermediate field ligand.[1] The pyrrolidine nitrogen is a strong
-donor (raising orbitals), while the pyrazole provides moderate stabilization.[1] -
Expected Signature (e.g., Cu(II) Complex):
-
Protocol:
Infrared (FT-IR) Spectroscopy: Coordination Modes
Objective: Validate bidentate coordination via N-atoms.
-
Key Vibrational Markers:
-
Self-Validation: If the
band remains sharp and unshifted, the pyrrolidine nitrogen is not coordinated (monodentate binding via pyrazole only).[1]
NMR Spectroscopy ( H & C): Stereochemical Analysis
Objective: Assess diastereomeric purity and ring conformation.
-
Diamagnetic Metals (Zn, Pd, Pt):
-
Paramagnetic Metals (Cu, Co, Ni):
Part 3: Experimental Workflow & Logic
The following diagram illustrates the logical flow for synthesizing and validating the Metal-Pyr-Pz complex.
Caption: Logical workflow for the synthesis and sequential spectroscopic validation of Metal-Pyr-Pz complexes.
Part 4: Detailed Experimental Protocol (Synthesis & Analysis)
Safety Note: Handle all metal salts and organic ligands in a fume hood.[1] Wear appropriate PPE.[1]
Step 1: Ligand Synthesis (Brief Overview)
While this guide focuses on characterization, the ligand is typically accessed via the cyclization of N-protected pyrrolidine-beta-keto esters with hydrazine, followed by deprotection [1].[1]
-
Checkpoint: Ensure Ligand Purity >98% by
H NMR before complexation.[1]
Step 2: Complexation (General Protocol for M = Cu, Ni, Zn)
-
Dissolution: Dissolve 1.0 mmol of metal salt (e.g.,
) in 10 mL hot ethanol. -
Addition: Dropwise add 2.0 mmol of 3-(pyrrolidin-2-yl)-1H-pyrazole dissolved in 5 mL ethanol.
-
Reflux: Heat at 60°C for 2 hours. A color change (e.g., Blue
Deep Green for Cu) indicates complexation.[1] -
Isolation: Cool to room temperature. If precipitate forms, filter and wash with cold ether.[1] If not, slowly evaporate solvent to induce crystallization.[1]
Step 3: Validation (The "Self-Validating" Loop)
-
Test 1 (Solubility): The complex should be soluble in polar aprotic solvents (DMSO, DMF) but less soluble in non-polar solvents than the free ligand.[1]
-
Test 2 (IR Shift): Compare the IR spectrum of the product directly overlaying the free ligand.
References
-
Synthesis of Pyrazole Derivatives: Source: National Institutes of Health (PMC).[1] "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." URL:[Link][1]
-
Coordination Chemistry of Pyrazoles: Source: ResearchGate.[1][2][3] "The Coordination Chemistry of Pyrazole-Derived Ligands." URL:[Link]
-
Spectroscopic Characterization of Pyrazole Complexes: Source: Asian Journal of Chemistry.[1] "Synthesis and Spectroscopic Characterization of Palladium(II) and Platinum(II) Complexes with Substituted Pyrazoles." URL:[Link] (Direct snippet citation from search context 1.1)[1]
-
Crystal Structure Analysis (Analogous Systems): Source: University of Kentucky X-Ray Crystallography Facility.[1] "A copper(II)–pyrazole complex cation with 3 imposed symmetry."[1][4] URL:[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
